molecular formula C¹³C₅H₁₂O₆ B1161209 D-Glucose-2,3,4,5,6-13C5

D-Glucose-2,3,4,5,6-13C5

Cat. No.: B1161209
M. Wt: 185.12
Attention: For research use only. Not for human or veterinary use.
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Description

D-Glucose-2,3,4,5,6-13C5 is a chemically defined, stable isotope-labeled analog of glucose, with five carbon atoms (positions 2, 3, 4, 5, and 6) enriched with the non-radioactive 13C isotope. This compound serves as a critical tracer for investigating metabolic network dynamics in living systems using Stable Isotope-Resolved Metabolomics (SIRM). By tracking the incorporation of 13C atoms into downstream metabolites via techniques like Mass Spectrometry (MS) and NMR spectroscopy, researchers can delineate active biochemical pathways with atomic-level resolution. This is essential for deciphering complex metabolic reprogramming in diseases like cancer, where glucose utilization is frequently altered . The primary research value of this compound lies in its application in metabolic pathway analysis. It is used to unravel the contributions of intersecting pathways and to study metabolic compartmentation within cells, which are impossible to determine from steady-state metabolite concentrations alone . For instance, it enables the study of glucose allocation to various anabolic processes, such as the synthesis of nucleotide sugars and cell-membrane glycans, which are crucial for understanding cancer progression and immune cell function . This deep 13C labeling profile is particularly powerful for profiling the metabolism of human cells, providing insights into pathway activities in both normal and diseased states . D-Glucose-2,3,4,5,6-13C5 is for Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this product with care, storing it at recommended temperatures (2-8°C) and following safe laboratory practices.

Properties

Molecular Formula

C¹³C₅H₁₂O₆

Molecular Weight

185.12

Synonyms

2,3,4,5,6-13C5-Glucose;  D-[2,3,4,5,6-13C5]Glucose;  Glucose-2,3,4,5,6-13C5;  [2,3,4,5,6-13C5]-D-Glucose;  [2,3,4,5,6-13C5]D-Glucose

Origin of Product

United States

Foundational & Exploratory

High-Resolution Fluxomics: The Strategic Advantage of D-Glucose-2,3,4,5,6-13C5

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic application of D-Glucose-2,3,4,5,6-13C5 in metabolic flux analysis (MFA).

Executive Summary

In the landscape of 13C-Metabolic Flux Analysis (13C-MFA), the choice of isotopic tracer dictates the resolution of the resulting metabolic model.[1][2][3] While [U-13C6]glucose and [1-13C]glucose remain the workhorses of the field, they possess inherent limitations in resolving parallel pathways—specifically the precise discrimination between Glycolysis and the Pentose Phosphate Pathway (PPP), and the equilibration status of triose phosphates.

D-Glucose-2,3,4,5,6-13C5 (often referred to as "1-12C-glucose" or "U-13C minus 1") represents a high-precision alternative. By leaving the C1 position unlabeled while uniformly labeling the remainder of the carbon skeleton, this tracer generates unique Mass Isotopomer Distributions (MIDs) that resolve topological ambiguities invisible to standard tracers.

This guide outlines the mechanistic advantages, experimental protocols, and data interpretation strategies for deploying D-Glucose-2,3,4,5,6-13C5 in complex metabolic systems.

Mechanistic Basis & Atom Mapping

To understand the utility of this tracer, one must compare its atom transition map against standard tracers. The power of D-Glucose-2,3,4,5,6-13C5 lies in its ability to generate asymmetric labeling in the triose phosphate pool.

Comparative Atom Transitions
Pathway Step[U-13C6] Glucose[1-13C] Glucose[2,3,4,5,6-13C5] Glucose
Input Glucose C1-C6 (All 13C)C1 (13C), C2-C6 (12C)C1 (12C), C2-C6 (13C)
Oxidative PPP (Decarboxylation) Releases 13CO2 . Ru5P is M+5 .Releases 13CO2 . Ru5P is M+0 .Releases 12CO2 . Ru5P is M+5 .
Glycolysis (Aldolase Split) DHAP: M+3 GAP: M+3 (Indistinguishable)DHAP: M+1 GAP: M+0 (Distinguishable)DHAP: M+2 (from C1,2,3)GAP: M+3 (from C4,5,6)(Distinguishable & High Mass)
Pathway Visualization (DOT Diagram)

The following diagram illustrates the differential fate of the carbon skeleton using D-Glucose-2,3,4,5,6-13C5.

G Glucose Glucose [2,3,4,5,6-13C5] (C1=12C, C2-6=13C) G6P G6P (C1=12C, C2-6=13C) Glucose->G6P FBP F1,6BP (C1=12C, C2-6=13C) G6P->FBP Glycolysis Ru5P Ru5P (M+5) (C2-6 -> All 13C) G6P->Ru5P Ox-PPP (-CO2) CO2 CO2 (M+0) (C1 -> 12C) G6P->CO2 DHAP DHAP (M+2) (C1,2,3 -> 12C,13C,13C) FBP->DHAP Aldolase (Top Half) GAP GAP (M+3) (C4,5,6 -> 13C,13C,13C) FBP->GAP Aldolase (Bottom Half) Ru5P->GAP Non-Ox PPP (Recycling)

Figure 1: Atom mapping of D-Glucose-2,3,4,5,6-13C5 showing the generation of distinct M+2 and M+3 triose pools and the release of unlabeled CO2 in the oxidative PPP.

Core Advantages in MFA

Resolution of Triose Phosphate Isomerase (TPI) Equilibration

Standard [U-13C6] glucose generates identical M+3 isotopomers for both Dihydroxyacetone Phosphate (DHAP) and Glyceraldehyde-3-Phosphate (GAP). Consequently, standard MFA models must assume TPI is at equilibrium.

  • The Advantage: [2,3,4,5,6-13C5] glucose generates M+2 DHAP (derived from C1-C2-C3) and M+3 GAP (derived from C4-C5-C6).

  • Application: This allows researchers to quantify the reversibility of the TPI reaction and detect metabolic channeling where GAP is funneled directly into lower glycolysis without equilibrating with the DHAP pool (common in high-flux glycolytic cancer cells).

"Clean" Pentose Phosphate Pathway Quantification

When using [1-13C]glucose, the label is lost as 13CO2 during the oxidative PPP. While this loss is measurable, the remaining carbon skeleton (Ru5P) becomes unlabeled (M+0), reducing the information available for downstream pathways (like nucleotide synthesis).

  • The Advantage: [2,3,4,5,6-13C5] glucose releases unlabeled 12CO2 (background) while preserving the fully labeled M+5 Ru5P .

  • Result: This maintains high signal intensity in the nucleotide and histidine biosynthesis pathways, allowing for simultaneous measurement of PPP flux and anabolic biosynthesis rates from the pentose pool [1].

Elimination of CO2 Recycling Artifacts

In systems with high CO2 fixation (e.g., carboxylase activity in TCA cycle anaplerosis), 13CO2 released from [U-13C6] or [1-13C] glucose can be re-incorporated into metabolites, complicating the model structure.

  • The Advantage: Since the decarboxylation of C1 in D-Glucose-2,3,4,5,6-13C5 yields 12CO2, there is no 13C-carbonate background generated by the oxidative PPP. Any 13C incorporation via carboxylation must come from downstream TCA decarboxylations (C2-C6 derived), simplifying the resolution of anaplerotic fluxes [2].

Experimental Protocol: High-Resolution MFA Workflow

This protocol is designed for mammalian cell culture but is adaptable for microbial fermentation.

Reagents & Setup
  • Tracer: D-Glucose-2,3,4,5,6-13C5 (99% enrichment).

  • Media: Glucose-free DMEM/RPMI, supplemented with 10% dialyzed FBS (to remove unlabeled serum glucose).

  • Control: Parallel culture with [U-13C6] glucose is recommended for "Complete-MFA" modeling [3].

Workflow Steps
  • Acclimatization: Passage cells twice in media containing natural abundance glucose to adapt to the dialyzed serum conditions.

  • Pulse Labeling (Non-Steady State) vs. Long-Term (Steady State):

    • For Glycolytic Flux: Perform a pulse experiment. Switch to [2,3,4,5,6-13C5] media and sample at 0, 5, 15, 30, and 60 minutes.

    • For Biosynthesis/TCA: Culture for 24-48 hours (approx. 5 cell doublings) to reach isotopic steady state.

  • Quenching:

    • Rapidly aspirate media.

    • Wash once with ice-cold saline (PBS).

    • Quench metabolism immediately with 80% Methanol (-80°C) . This is critical to stop TPI activity and preserve the M+2/M+3 ratio of trioses.

  • Extraction:

    • Scrape cells in cold methanol.

    • Vortex vigorously; centrifuge at 14,000 x g for 10 min at 4°C.

    • Collect supernatant (metabolites). Dry under nitrogen stream.

  • Derivatization (GC-MS):

    • Oximation: Add methoxyamine hydrochloride in pyridine (30°C, 90 min).

    • Silylation: Add MSTFA + 1% TMCS (37°C, 30 min).

    • Note: For LC-MS/MS, resuspend in water/acetonitrile (1:1) and inject directly (HILIC column recommended for phosphates).

Data Analysis & Interpretation

Mass Isotopomer Distribution (MID) Vectors

Data should be corrected for natural abundance (using standard algorithms like IsoCor or matrix-based correction).

Key Diagnostic Signals:

MetaboliteFragmentExpected Pattern (Dominant)Interpretation
Pyruvate C1-C3M+2 & M+3 Mix Ratio reflects contribution of DHAP (M+2) vs GAP (M+3).
Lactate C1-C3M+2 & M+3 Mix Proxy for cytosolic pyruvate pool.
Ribose-5-P C1-C5M+5 Indicates origin from Oxidative PPP (C1 loss).
Ribose-5-P C1-C5M+2, M+3 Indicates origin from Non-Oxidative PPP (Recycling).
Citrate C1-C6Complex M+2/M+3/M+5 Resolves Acetyl-CoA (M+2) vs OAA (M+2/3) entry.
Modeling

Use software such as INCA , 13C-Flux2 , or OpenMöbius .

  • Constraint Definition: Explicitly define the atom mapping for [2,3,4,5,6-13C5] glucose.

  • TPI Reversibility: Set the TPI reaction as reversible. If the model fails to fit the M+2/M+3 lactate ratio, relax the equilibrium assumption to calculate the forward/reverse flux explicitly.

References

  • Crown, S. B., et al. (2015). "Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells." Metabolic Engineering. Link

  • Antoniewicz, M. R. (2015). "Parallel labeling experiments for 13C metabolic flux analysis." Current Opinion in Biotechnology. Link

  • Leighty, R. W., & Antoniewicz, M. R. (2013). "COMPLETE-MFA: Complementary parallel labeling experiments technique for metabolic flux analysis." Metabolic Engineering. Link

  • Metallo, C. M., et al. (2009). "Evaluation of 13C-labeled glucose and glutamine tracers for metabolic flux analysis in mammalian cells." Journal of Biotechnology. Link

Sources

Introduction: The Principle and Power of Stable Isotope Tracing

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Metabolic Pathway Tracing with D-Glucose-2,3,4,5,6-¹³C₅

In the intricate landscape of cellular metabolism, understanding the dynamic flow of molecules—or metabolic flux—is paramount for deciphering cellular physiology in both health and disease.[1] Stable isotope labeling has emerged as the gold standard for these investigations, allowing researchers to trace the fate of atoms through complex biochemical networks.[2] By supplying cells with a substrate enriched with a stable (non-radioactive) heavy isotope, such as Carbon-13 (¹³C), we can map metabolic activity with high precision.[2] As cells metabolize the ¹³C-labeled substrate, the isotope is incorporated into downstream metabolites.[2] Subsequent analysis using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy reveals the distribution of these heavy isotopes, providing a quantitative snapshot of pathway engagement and reaction rates.[3][4]

This guide focuses on a uniquely powerful tracer: D-Glucose-2,3,4,5,6-¹³C₅ . Unlike the more common uniformly labeled [U-¹³C₆]glucose, this molecule possesses a single unlabeled carbon at the C1 position. This specific design is not arbitrary; it is an elegant solution for unequivocally distinguishing and quantifying the flux through the initial, oxidative branch of the Pentose Phosphate Pathway (PPP) relative to glycolysis. The deliberate absence of the ¹³C label at the C1 position provides a clear and unambiguous readout, as this is the precise carbon atom lost as CO₂ during the oxidative PPP. This guide will elucidate the journey of the ¹³C₅-glucose backbone through the central carbon metabolic network, detail the experimental methodologies required for its use, and explain the interpretation of the resulting data.

Core Metabolic Pathways Traced by D-Glucose-2,3,4,5,6-¹³C₅

The strategic design of this tracer allows for the precise dissection of three interconnected and fundamental pathways: Glycolysis, the Pentose Phosphate Pathway, and the Tricarboxylic Acid (TCA) Cycle.

Glycolysis: A Tale of Two Pyruvates

When D-Glucose-2,3,4,5,6-¹³C₅ enters the glycolytic pathway, the six-carbon backbone is cleaved into two three-carbon molecules of pyruvate.[5] Due to the specific labeling pattern, this does not result in two identical pyruvate molecules. Instead, a distinct mixture of isotopologues is formed:

  • Carbons 1, 2, and 3 of glucose form the first pyruvate molecule. With our tracer (¹²C-¹³C-¹³C-¹³C-¹³C-¹³C), this results in [2,3-¹³C₂]pyruvate (M+2) , as the C1 of pyruvate is derived from glucose C3/C4, C2 from glucose C2/C5, and C3 from glucose C1/C6.

  • Carbons 4, 5, and 6 of glucose form the second pyruvate molecule. This results in [1,2,3-¹³C₃]pyruvate (M+3) .

Therefore, the metabolism of one molecule of D-Glucose-2,3,4,5,6-¹³C₅ through glycolysis yields an equimolar ratio of M+2 and M+3 pyruvate. This signature is a fundamental baseline for interpreting downstream metabolic events.

Glycolysis_Tracer_Flow cluster_glucose D-Glucose-2,3,4,5,6-13C5 cluster_pyruvate1 [2,3-13C2]Pyruvate (M+2) cluster_pyruvate2 [1,2,3-13C3]Pyruvate (M+3) unlabeled_node labeled_node 13C G1 C1 G2 C2 G3 C3 G4 C4 G5 C5 G6 C6 labeled_node1 labeled_node2 labeled_node3 labeled_node4 labeled_node5 FBP Fructose-1,6-bisphosphate cluster_pyruvate1 cluster_pyruvate1 FBP->cluster_pyruvate1 Cleavage & Oxidation (from Glucose C1-C3) cluster_pyruvate2 cluster_pyruvate2 FBP->cluster_pyruvate2 Cleavage & Oxidation (from Glucose C4-C6) P1_C1 C1 P1_C2 C2 P1_C3 C3 unlabeled_node_p1 labeled_node_p1_1 labeled_node_p1_2 P2_C1 C1 P2_C2 C2 P2_C3 C3 labeled_node_p2_1 labeled_node_p2_2 labeled_node_p2_3 cluster_glucose cluster_glucose cluster_glucose->FBP Glycolysis (several steps)

Caption: Fate of ¹³C₅-Glucose carbons through glycolysis.

Pentose Phosphate Pathway (PPP): An Unambiguous Signal

The primary advantage of D-Glucose-2,3,4,5,6-¹³C₅ is realized in the analysis of the PPP. The oxidative branch of this pathway involves the decarboxylation of glucose-6-phosphate at the C1 position to produce NADPH and a five-carbon sugar, ribose-5-phosphate.[6]

  • When D-Glucose-2,3,4,5,6-¹³C₅ enters the oxidative PPP, the unlabeled ¹²C at the C1 position is released as ¹²CO₂ .

  • The remaining five carbons, which are all ¹³C-labeled, form [U-¹³C₅]ribose-5-phosphate (M+5) .

The detection of M+5 labeled ribose-5-phosphate (or its derivatives in nucleotides) is a direct and unequivocal measurement of flux through the oxidative PPP.[7] This avoids the complexities of measuring ¹³CO₂ release or relying on complex models required when using uniformly labeled glucose.

PPP_Tracer_Flow cluster_glucose Glucose-6-Phosphate (from 13C5-Glucose) cluster_ribose [U-13C5]Ribose-5-Phosphate (M+5) unlabeled_node labeled_node 13C G1 C1 G2 C2 G3 C3 G4 C4 G5 C5 G6 C6 labeled_node1 labeled_node2 labeled_node3 labeled_node4 labeled_node5 CO2 12CO2 Released R1 C1 R2 C2 R3 C3 R4 C4 R5 C5 labeled_node_r1 labeled_node_r2 labeled_node_r3 labeled_node_r4 labeled_node_r5 cluster_glucose cluster_glucose cluster_glucose->CO2 Oxidative PPP (Decarboxylation) cluster_ribose cluster_ribose cluster_glucose->cluster_ribose

Caption: ¹³C₅-Glucose tracing of the oxidative Pentose Phosphate Pathway.

Tricarboxylic Acid (TCA) Cycle: Dissecting Anaplerosis

The M+2 and M+3 pyruvate generated from glycolysis can enter the TCA cycle through two primary routes, and our tracer allows us to distinguish them.[3]

  • Pyruvate Dehydrogenase (PDH): Pyruvate is decarboxylated to form Acetyl-CoA.

    • M+2 Pyruvate (¹²C-¹³C-¹³C) loses its ¹²C carboxyl group, yielding M+2 Acetyl-CoA (¹³C-¹³C).

    • M+3 Pyruvate (¹³C-¹³C-¹³C) loses a ¹³C carboxyl group, also yielding M+2 Acetyl-CoA (¹³C-¹³C). This M+2 Acetyl-CoA condenses with oxaloacetate to form citrate. The resulting citrate labeling pattern (e.g., M+2, M+3, M+4) in subsequent turns of the cycle reveals information about TCA cycle activity.[8]

  • Pyruvate Carboxylase (PC): Pyruvate is carboxylated to form oxaloacetate, an anaplerotic reaction that replenishes TCA cycle intermediates.[9]

    • M+2 Pyruvate is converted to M+2 Oxaloacetate .

    • M+3 Pyruvate is converted to M+3 Oxaloacetate . The detection of M+3 labeled TCA intermediates like malate or aspartate (a proxy for oxaloacetate) is a strong indicator of pyruvate anaplerosis via PC.[9]

By comparing the labeling patterns of different TCA cycle intermediates, one can determine the relative contribution of glucose carbons entering via PDH versus PC.[3]

Experimental Design and Methodology

A successful tracer experiment hinges on meticulous planning and execution. The causality behind each step is critical for generating reliable and interpretable data.

Core Experimental Workflow

Workflow A 1. Cell Culture Prepare cells in standard medium to desired confluency. B 2. Media Switch Replace standard medium with specialized labeling medium containing D-Glucose-2,3,4,5,6-13C5. A->B C 3. Isotopic Labeling Incubate cells for a predetermined time to allow the 13C label to incorporate into downstream metabolites and reach steady state. B->C D 4. Metabolism Quenching Rapidly halt all enzymatic activity using a cold solvent wash (e.g., ice-cold saline) to preserve the metabolic state. C->D E 5. Metabolite Extraction Lyse cells and extract polar metabolites using a cold solvent mixture (e.g., 80% Methanol). D->E F 6. Sample Analysis Analyze the metabolite extract using LC-MS/MS or NMR to determine isotopic enrichment. E->F G 7. Data Analysis Correct for natural abundance and perform metabolic flux analysis to quantify pathway activity. F->G

Caption: Standard workflow for a ¹³C stable isotope tracing experiment.

Detailed Experimental Protocol: Steady-State Labeling

This protocol is designed to quantify the relative contribution of glucose to central carbon metabolism once the system has reached an isotopic steady state.[2]

  • Cell Culture:

    • Rationale: To ensure consistent metabolic behavior, cells must be in a logarithmic growth phase.

    • Protocol: Culture cells (e.g., adherent mammalian cells) in standard complete medium to ~80% confluency. Use of dialyzed fetal bovine serum is highly recommended to minimize interference from unlabeled glucose and amino acids present in standard serum.

  • Media Preparation and Switch:

    • Rationale: The switch to the labeling medium is the "time zero" of the experiment. The medium must contain the tracer as the sole glucose source.

    • Protocol: Prepare labeling medium using glucose-free base medium (e.g., DMEM) supplemented with a known concentration of D-Glucose-2,3,4,5,6-¹³C₅ (typically 5-10 mM) and dialyzed serum. Pre-warm the medium to 37°C. To initiate labeling, aspirate the standard medium, wash cells once with pre-warmed glucose-free medium, and immediately add the labeling medium.

  • Achieving Isotopic Steady State:

    • Rationale: For steady-state MFA, the isotopic enrichment of key intracellular metabolites must be stable over time.[10] This indicates that the rate of label incorporation has equilibrated.

    • Protocol: The time to reach steady state depends on the cell type and the turnover rates of the metabolites of interest. It must be determined empirically. A typical approach is to perform a time-course experiment, harvesting cells at multiple time points (e.g., 6, 12, 24 hours).[10] Isotopic steady state is confirmed when the fractional enrichment of key metabolites (e.g., pyruvate, citrate) does not change between the later time points.[10]

  • Metabolism Quenching and Metabolite Extraction:

    • Rationale: This is the most critical step for preserving the in-vivo metabolic state. Enzymatic reactions continue even after removing the plate from the incubator, so they must be halted instantly.

    • Protocol: a. Aspirate the labeling medium from the culture dish. b. Immediately place the dish on dry ice to cool the surface. c. Wash the cells with 1-2 mL of ice-cold Phosphate-Buffered Saline (PBS). d. Immediately add 1 mL of an ice-cold extraction solvent (e.g., 80:20 Methanol:Water) to the plate. e. Scrape the cells into the solvent, transfer the cell lysate to a microcentrifuge tube, and vortex thoroughly. f. Centrifuge at high speed (~16,000 x g) at 4°C for 10 minutes to pellet protein and cell debris. g. Transfer the supernatant, which contains the polar metabolites, to a new tube for analysis.[2]

Analytical Techniques: MS vs. NMR

The choice of analytical platform depends on the specific biological question. Mass spectrometry is excellent for sensitivity and throughput, while NMR provides unparalleled detail on positional isotope location.[3][11]

FeatureMass Spectrometry (LC-MS/MS)NMR Spectroscopy
Principle Measures mass-to-charge ratio to determine the number of ¹³C atoms in a molecule (mass isotopologues).[12]Measures the nuclear spin of ¹³C atoms to determine their precise location within a molecule (positional isotopomers).[11]
Sensitivity High (femtomole to picomole range).Lower (micromole to nanomole range).[13]
Resolution Can resolve mass isotopologues (e.g., M+1, M+2). High-resolution MS is required.[14]Can resolve positional isotopomers (e.g., [1-¹³C]lactate vs. [2-¹³C]lactate).[11]
Sample Amount Requires relatively small amounts of material.Requires larger amounts of material.[15]
Throughput High; can analyze many samples per day.Lower; sample acquisition can be lengthy (hours).[13]
Primary Use Case Quantifying mass isotopologue distributions for metabolic flux analysis.[4]Elucidating complex carbon rearrangements and validating pathway models.[13]

Data Analysis and Interpretation

Raw analytical data must undergo several processing steps to yield biologically meaningful flux information.

  • Natural Abundance Correction: Carbon has a natural stable isotope, ¹³C, with an abundance of ~1.1%. This background must be mathematically corrected to determine the true fractional enrichment from the tracer.

  • Interpreting Isotopologue Data: The fractional enrichment of key metabolites provides a direct window into pathway activity. With D-Glucose-2,3,4,5,6-¹³C₅, specific patterns are expected.

MetaboliteKey Isotopologue(s)Interpretation
Pyruvate / Lactate M+2 and M+3Indicates active glycolysis. The ratio can be influenced by pathways that intersect with glycolysis.
Ribose-5-Phosphate M+5Unambiguously indicates flux through the oxidative Pentose Phosphate Pathway.[7]
Citrate M+2Primarily indicates entry of glucose carbons via Pyruvate Dehydrogenase (PDH).
Malate / Aspartate M+3Strong evidence for anaplerotic entry of glucose carbons via Pyruvate Carboxylase (PC).[9]
  • Metabolic Flux Analysis (MFA): While fractional enrichment provides qualitative insights, converting this data into quantitative flux maps (e.g., in units of nmol/10⁶ cells/h) requires computational modeling.[4][16] Software packages use algorithms like Elementary Metabolite Unit (EMU) or Isotopomer Mapping Matrices to fit the experimental isotopologue data to a metabolic network model, thereby calculating the rates of intracellular reactions.[17]

Conclusion

D-Glucose-2,3,4,5,6-¹³C₅ is a sophisticated tool for the modern metabolic researcher. Its rational design offers a distinct advantage over uniformly labeled tracers, particularly for the precise and direct quantification of the oxidative Pentose Phosphate Pathway. By understanding the fate of its labeled carbons through glycolysis, the PPP, and the TCA cycle, and by coupling this knowledge with rigorous experimental and analytical techniques, scientists and drug developers can gain deep insights into the metabolic reprogramming that underlies numerous diseases, from cancer to metabolic syndrome, paving the way for novel therapeutic strategies.[8][18]

References

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  • Antoniewicz, M. R., Kelleher, J. K., & Stephanopoulos, G. (2011). High-resolution 13C metabolic flux analysis. Nature Protocols, 6(8), 1143-1157. Available at: [Link]

  • Kay, E., et al. (2016). 13C glucose labelling studies using 2D NMR are a useful tool for determining ex vivo whole organ metabolism during hypothermic machine perfusion of kidneys. Transplantation Research, 5(1), 1-11. Available at: [Link]

  • de Graaf, R. A., et al. (2009). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. Magnetic Resonance Imaging, 27(6), 739-753. Available at: [Link]

  • Agilent Technologies. (2020). 13C Glucose Qualitative Flux Analysis in HepG2 cells. Retrieved from [Link]

  • Carey, C. A., et al. (2020). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. Metabolites, 10(11), 438. Available at: [Link]

  • Zhang, Q., et al. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience, 16, 968903. Available at: [Link]

  • Lee, Y. J., et al. (2015). Visualizing 13C-labeled Metabolites in Maize Root Tips with Mass Spectrometry Imaging. NSF Public Access Repository. Available at: [Link]

  • Institute of Molecular Systems Biology, ETH Zurich. (n.d.). 13C metabolic flux analysis. Retrieved from [Link]

  • Arrivault, S., et al. (2015). Gas Chromatography–Mass Spectrometry-Based 13 C-Labeling Studies in Plant Metabolomics. In Plant Metabolomics (pp. 149-161). Springer, New York, NY. Available at: [Link]

  • Jones, J. G., et al. (2001). An integrated 2H and 13C NMR study of gluconeogenesis and TCA cycle flux in humans. American Journal of Physiology-Endocrinology and Metabolism, 281(4), E848-E856. Available at: [Link]

  • Kay, E., et al. (2016). 13C glucose labelling studies using 2D NMR are a useful tool for determining ex vivo whole organ metabolism during hypothermic machine perfusion of kidneys. ResearchGate. Available at: [Link]

  • Jung, S. M., et al. (2022). Stable Isotope Tracing and Metabolomics to Study In Vivo Brown Adipose Tissue Metabolic Fluxes. In Brown Adipose Tissue (pp. 161-175). Humana, New York, NY. Available at: [Link]

  • Kappel, B. A., et al. (2022). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Metabolites, 12(10), 918. Available at: [Link]

  • Satapati, S., et al. (2019). Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose. Journal of Biological Chemistry, 294(24), 9417-9428. Available at: [Link]

  • van Winden, W. A., et al. (2005). 13C-Labeled Gluconate Tracing as a Direct and Accurate Method for Determining the Pentose Phosphate Pathway Split Ratio in Penicillium chrysogenum. Applied and Environmental Microbiology, 71(11), 7007-7016. Available at: [Link]

  • Fan, T. W. M., et al. (2011). Stable isotope resolved metabolomics of lung cancer in a SCID mouse model. Metabolomics, 7(2), 258-269. Available at: [Link]

  • Powers, J. C., et al. (2023). Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models. bioRxiv. Available at: [Link]

  • Satapati, S., et al. (2019). Assessing the pentose phosphate pathway using [2, 3-13 C2 ]glucose. PubMed. Available at: [Link]

  • Rodrigues, T. B., et al. (2014). Probing carbohydrate metabolism using hyperpolarized 13C-labeled molecules. Journal of Magnetic Resonance, 244, 57-69. Available at: [Link]

  • Diehl, F. F., et al. (2022). Exogenous detection of 13C-glucose metabolism in tumor and diet-induced obesity models. Frontiers in Endocrinology, 13, 976865. Available at: [Link]

  • Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine, 50(5), 1-13. Available at: [Link]

  • Chen, L. S., et al. (2016). Two alternative 13 C-glucose-tracing strategies for analysis of metabolic fluxes in upper metabolism. Scientific Reports, 6(1), 1-11. Available at: [Link]

  • Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 34, 189-201. Available at: [Link]

  • Lumen Learning. (n.d.). Metabolic Pathways. Microbiology. Retrieved from [Link]

  • TeachMePhysiology. (2024). Glycolysis - Reactions - Phases - Regulation. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). List of Metabolic Pathways. Retrieved from [Link]

  • Wikipedia. (n.d.). Metabolic pathway. Retrieved from [Link]

  • Wikipedia. (n.d.). Citric acid cycle. Retrieved from [Link]

  • PromoCell. (2021). Exploring the glycolytic and TCA pathways. Retrieved from [Link]

  • Tiwari, A., et al. (2021). (A) Simplified schematic of [1,6-13 C]glucose metabolism in glycolysis... ResearchGate. Available at: [Link]

  • Universidade Fernando Pessoa. (n.d.). A general overview of the major metabolic pathways. Retrieved from [Link]

Sources

Technical Guide: D-Glucose-2,3,4,5,6-13C5 (CAS 106032-62-6) in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

D-Glucose-2,3,4,5,6-13C5 (CAS 106032-62-6) is a high-precision stable isotope tracer specifically engineered to resolve metabolic flux ambiguities between Glycolysis and the Pentose Phosphate Pathway (PPP) . Unlike the commonly used [U-13C6]-glucose (which labels all carbons) or [1-13C]-glucose (which loses its label during oxidative decarboxylation), this isotopologue retains its carbon-13 backbone exclusively in the C2 through C6 positions.

This unique labeling pattern allows researchers to quantify the oxidative PPP flux with superior sensitivity. By "silencing" the first carbon (C1 is 12C), the decarboxylation event at 6-phosphogluconate dehydrogenase releases unlabeled CO₂, while the resulting pentose phosphates retain a distinct M+5 mass signature. This guide details the mechanistic logic, experimental protocols, and data interpretation frameworks necessary for deploying this tracer in high-impact metabolic studies.

Part 1: Chemical Identity & Technical Specifications[1]

Before introducing this tracer into a biological system, it is critical to verify its physicochemical properties to ensure accurate mass spectrometry calibration.

PropertySpecification
Chemical Name D-Glucose-2,3,4,5,6-13C5
CAS Number 106032-62-6
Molecular Formula 12C113C5H12O6
Molecular Weight (MW) 185.12 g/mol (approx.) vs. 180.16 g/mol (Natural)
Isotopic Enrichment Typically ≥99 atom % 13C
Solubility Highly soluble in water (>500 mg/mL); sparingly soluble in EtOH
Appearance White to off-white crystalline solid
Stability Hygroscopic; store desicated at -20°C to prevent isotopic dilution via exchange

Critical Note on MW: The mass shift is +5 Da relative to natural glucose. In Mass Spectrometry (MS), the parent ion will appear at M+5.

Part 2: The Mechanistic Advantage (Tracer Logic)

The selection of [2,3,4,5,6-13C5]-glucose is not arbitrary; it is a strategic choice to decouple the oxidative PPP from glycolysis based on carbon atom mapping.

The "Silent Decarboxylation" Strategy

In the oxidative branch of the PPP, Glucose-6-Phosphate (G6P) is converted to Ribulose-5-Phosphate (Ru5P) and CO₂. The carbon lost as CO₂ originates exclusively from the C1 position of glucose.

  • Glycolysis Fate:

    • The glucose backbone (C1-C2-C3-C4-C5-C6) is split by Aldolase.

    • Dihydroxyacetone phosphate (DHAP) receives C1-C2-C3.

    • Glyceraldehyde-3-phosphate (GAP) receives C4-C5-C6.

    • Result: Since C1 is 12C and C2-C6 are 13C, DHAP becomes M+2 (12C-13C-13C) and GAP becomes M+3 (13C-13C-13C).

  • Pentose Phosphate Pathway (PPP) Fate:

    • C1 is removed as CO₂.[1] Since C1 is 12C, the released CO₂ is "invisible" (M+0).

    • The remaining 5-carbon sugar (Ru5P) comprises C2-C3-C4-C5-C6.

    • Result: Ru5P retains all five labeled carbons, resulting in an M+5 pentose pool.

Comparison with Standard Tracers
TracerPPP Outcome (Pentose Pool)Glycolysis Outcome (Pyruvate Pool)Limitation
[U-13C6]-Glucose M+5 (Loss of 1 label)M+3 (Uniform split)Hard to distinguish PPP re-entry from glycolysis without complex modeling.
[1-13C]-Glucose M+0 (Label lost as 13CO₂)M+1 (50%) / M+0 (50%)Poor sensitivity for downstream TCA cycle anaplerosis; label is lost early.
[2,3,4,5,6-13C5]-Glucose M+5 (Label Retained) M+2 / M+3 Mix High Fidelity: Clearly separates glycolytic split (M+2/M+3) from PPP conservation (M+5).
Visualization: Atom Mapping Pathways

The following diagram illustrates the carbon fate, demonstrating why this tracer yields distinct mass isotopomers for Glycolysis vs. PPP.

CarbonMapping Glucose Glucose-2,3,4,5,6-13C5 (C1=12C, C2-6=13C) G6P Glucose-6-P Glucose->G6P FBP Fructose-1,6-BP G6P->FBP Glycolysis OxPPP Oxidative PPP (G6PDH) G6P->OxPPP PPP Entry DHAP DHAP (C1-C2-C3) Mass: M+2 FBP->DHAP Aldolase Split GAP GAP (C4-C5-C6) Mass: M+3 FBP->GAP Pyr_Glyc Pyruvate (Glycolysis) Mix of M+2 & M+3 DHAP->Pyr_Glyc GAP->Pyr_Glyc CO2 CO2 (from C1) Mass: M+0 (Invisible) OxPPP->CO2 Ru5P Ribulose-5-P (C2-C3-C4-C5-C6) Mass: M+5 OxPPP->Ru5P Decarboxylation

Figure 1: Carbon atom mapping of D-Glucose-2,3,4,5,6-13C5. Note the production of M+5 Ribulose via PPP versus the M+2/M+3 mixture via Glycolysis.

Part 3: Experimental Protocol (LC/GC-MS)

To utilize this tracer effectively, a rigorous sample preparation protocol is required. This workflow focuses on GC-MS analysis of polar metabolites, as it provides excellent separation of sugar isomers and TCA intermediates.

Phase 1: Cell Culture & Labeling
  • Media Prep: Prepare glucose-free DMEM (or relevant base media). Supplement with 10% dialyzed FBS (to remove endogenous glucose).

  • Tracer Addition: Add D-Glucose-2,3,4,5,6-13C5 to a final concentration of 10-25 mM (physiological levels).

  • Isotopic Steady State: Incubate cells for at least 5 cell doublings to reach isotopic steady state (for stationary flux analysis) or perform time-course sampling (0, 15, 30, 60 min) for dynamic flux analysis [1].

Phase 2: Metabolite Extraction (Quenching)

Speed is critical to stop metabolism instantly.

  • Place culture dish on ice.

  • Wash 2x with ice-cold PBS (remove extracellular glucose).

  • Add Ice-Cold Extraction Solvent: 80% Methanol / 20% Water (-80°C).

    • Why: Methanol denatures enzymes immediately; low temp prevents degradation.

  • Scrape cells and transfer to a tube.

  • Vortex vigorously; centrifuge at 14,000 x g for 10 min at 4°C.

  • Collect supernatant (metabolites). Dry under nitrogen stream or SpeedVac.

Phase 3: Derivatization for GC-MS

Since glucose and its intermediates are non-volatile, they must be derivatized.

  • Method: MOX-TBDMS (Methoximation + tert-butyldimethylsilylation).

    • Step A (MOX): Add 50 µL Methoxyamine-HCl in pyridine (20 mg/mL). Incubate 30°C for 90 min. (Protects keto groups, prevents ring closure).

    • Step B (TBDMS): Add 50 µL MTBSTFA + 1% TBDMSCl. Incubate 60°C for 60 min.

    • Result: Replaces active hydrogens with TBDMS groups, making molecules volatile and stable [2].

Phase 4: Data Acquisition
  • Instrument: Agilent 5977B or equivalent single quadrupole GC-MS.

  • Column: DB-35MS or equivalent (30m x 0.25mm).

  • Mode: Electron Impact (EI) ionization or Chemical Ionization (CI).

  • SIM Mode: Set Selected Ion Monitoring (SIM) for the specific fragments of Pyruvate, Lactate, Alanine, and Ribose.

Part 4: Data Interpretation & Quality Control[7]

Analyzing Mass Isotopomer Distributions (MIDs)

Correct interpretation relies on calculating the fractional abundance of each isotopomer (


).
Key Fragment Ions (TBDMS Derivatives)
MetaboliteFragment Formula (Backbone)Unlabeled Mass (m/z)Expected Shifts w/ Tracer
Pyruvate C1-C2-C3174 (M-57)M+2 (from DHAP), M+3 (from GAP)
Lactate C1-C2-C3261 (M-57)M+2 & M+3
Alanine C1-C2-C3260 (M-57)M+2 & M+3
Ribose C1-C2-C3-C4-C5430 (M-57)M+5 (Dominant if PPP is active)

Note: The "M-57" fragment corresponds to the loss of a tert-butyl group


, a standard fragmentation in TBDMS derivatives.
Calculation Workflow
  • Natural Abundance Correction: Use software (e.g., IsoCor, TraceFinder) to correct for naturally occurring 13C, 29Si, and 30Si isotopes in the derivative groups.

  • Flux Ratio Calculation: To estimate the split between Glycolysis and PPP, analyze the Lactate M+2 vs. M+3 ratio.

    • High M+3 indicates flux primarily through GAP (lower glycolysis).

    • High M+2 indicates flux through DHAP.

    • Significant M+5 in Ribose confirms oxidative PPP activity.

    • Advanced: Use 13C-Flux software (e.g., INCA, OpenMebius) to fit the MIDs to a metabolic model [3].

Workflow Visualization

Workflow cluster_0 Sample Preparation cluster_1 Analysis & Logic Step1 Cell Culture Pulse with [2,3,4,5,6-13C5]Glucose Step2 Quench Metabolism (-80°C MeOH/H2O) Step1->Step2 Step3 Derivatization (MOX-TBDMS) Step2->Step3 Step4 GC-MS Acquisition (SIM Mode) Step3->Step4 Step5 Data Processing (Natural Abundance Correction) Step4->Step5 Decision Lactate/Pyruvate Isotopomers? Step5->Decision Res1 Dominant M+2/M+3 Mix = Glycolytic Flux Decision->Res1 Res2 Ribose M+5 Present = Oxidative PPP Flux Decision->Res2

Figure 2: Experimental workflow from cell culture to flux interpretation.

References

  • Metallo, C. M., et al. (2009). "Evaluation of 13C-labeled glucose isotopomers for metabolic flux analysis in mammalian cells." Journal of Biotechnology.

  • Antoniewicz, M. R. (2015). "Methods and advances in metabolic flux analysis: a mini-review." Journal of Industrial Microbiology & Biotechnology.

  • Young, J. D. (2014). "INCA: a computational platform for isotopically non-stationary metabolic flux analysis." Bioinformatics.

  • Crown, S. B., & Antoniewicz, M. R. (2013). "Selection of tracers for 13C-metabolic flux analysis using elementary metabolite units (EMU) basis vector methodology." Metabolic Engineering.

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An In-depth Technical Guide to Utilizing C1-Unlabeled ¹³C-Glucose in Cancer Metabolism Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Decoding the Metabolic Engine of Cancer

Cancer is characterized by uncontrolled cell proliferation, a process with immense bioenergetic and biosynthetic demands.[1] To fuel their rapid growth, cancer cells exhibit profound metabolic reprogramming, a hallmark of which is an increased uptake and utilization of glucose.[2][3] This phenomenon, first observed by Otto Warburg, involves the preferential conversion of glucose to lactate even in the presence of oxygen, a process termed aerobic glycolysis or the "Warburg effect".[2] However, the metabolic alterations in cancer extend far beyond this single observation. Cancer cells divert glucose into various biosynthetic pathways to produce the building blocks for new cells, including nucleotides, amino acids, and lipids.[4][5]

Understanding the intricate network of metabolic pathways that support cancer cell proliferation is paramount for developing novel therapeutic strategies.[6][7] Stable isotope tracing has emerged as a powerful technique to delineate these metabolic fluxes in living systems.[6] By providing cells with a nutrient, such as glucose, labeled with a stable isotope like carbon-13 (¹³C), researchers can track the fate of the labeled atoms as they are incorporated into downstream metabolites.[6][8] This allows for the quantification of metabolic pathway activity, providing a dynamic view of cellular metabolism that is not achievable with traditional metabolomics, which only provides a static snapshot of metabolite concentrations.[8]

The choice of the specific isotopically labeled tracer is critical and depends on the biological question being addressed.[9] While uniformly labeled [U-¹³C]-glucose, where all six carbon atoms are ¹³C, is commonly used to trace glucose metabolism, the use of positionally labeled glucose isotopes, such as C1-unlabeled ¹³C-glucose (where only the first carbon is ¹²C and the remaining five are ¹³C), offers unique advantages for dissecting specific metabolic nodes. This guide will provide an in-depth exploration of the rationale, experimental design, and data interpretation associated with the use of C1-unlabeled ¹³C-glucose in cancer metabolism research.

The Strategic Advantage of C1-Unlabeled ¹³C-Glucose

The primary utility of C1-unlabeled ¹³C-glucose lies in its ability to distinguish between two major glucose catabolic pathways: glycolysis and the pentose phosphate pathway (PPP).[10] Both pathways are crucial for cancer cell survival and proliferation. Glycolysis is the primary route for ATP production, while the PPP is essential for generating NADPH, which is required for antioxidant defense and reductive biosynthesis, and for producing precursors for nucleotide synthesis.[11][12]

Distinguishing Glycolysis from the Pentose Phosphate Pathway

The key to differentiating these pathways lies in the fate of the C1 carbon of glucose.

  • In glycolysis , the six-carbon glucose molecule is cleaved into two three-carbon pyruvate molecules. The C1, C2, and C3 of glucose become the carboxyl, carbonyl, and methyl carbons of pyruvate, respectively. The C6, C5, and C4 of glucose also form a pyruvate molecule in the same orientation.

  • In the oxidative phase of the PPP , the C1 carbon of glucose-6-phosphate is removed as CO₂ during the conversion to ribulose-5-phosphate.[12] This decarboxylation step is the critical event that allows for the differentiation of PPP flux from glycolysis when using C1-labeled or unlabeled glucose tracers.

When cells are supplied with C1-unlabeled ¹³C-glucose ([1-¹²C, 2,3,4,5,6-¹³C]-glucose), the resulting labeling patterns in downstream metabolites provide a clear signature of the pathway taken. For example, lactate, the end product of aerobic glycolysis, will have a distinct labeling pattern depending on its route of synthesis.

  • Lactate derived purely from glycolysis will be labeled on the C2 and C3 positions (M+2).

  • Lactate derived from glucose that has traversed the oxidative PPP will have lost the C1 carbon, and subsequent metabolism of the resulting five-carbon sugar will lead to unlabeled lactate (M+0).

By measuring the relative abundance of these different isotopologues of lactate, researchers can quantify the relative flux of glucose through glycolysis versus the oxidative PPP.

Visualizing Metabolic Fates

The following diagram illustrates the differential labeling patterns resulting from the metabolism of C1-unlabeled ¹³C-glucose through glycolysis and the pentose phosphate pathway.

cluster_0 Metabolic Fates of C1-Unlabeled ¹³C-Glucose Glucose [1-¹²C, 2,3,4,5,6-¹³C]-Glucose G6P Glucose-6-Phosphate (C1 unlabeled) Glucose->G6P PPP Pentose Phosphate Pathway G6P->PPP Oxidative Phase Glycolysis Glycolysis G6P->Glycolysis CO2 ¹²CO₂ PPP->CO2 C1 released R5P Ribose-5-Phosphate (fully ¹³C labeled) PPP->R5P Pyruvate_gly Pyruvate (M+2) Glycolysis->Pyruvate_gly Pyruvate_ppp Pyruvate (M+0) R5P->Pyruvate_ppp Non-oxidative Phase Lactate_gly Lactate (M+2) Pyruvate_gly->Lactate_gly TCA TCA Cycle Pyruvate_gly->TCA Lactate_ppp Lactate (M+0) Pyruvate_ppp->Lactate_ppp Pyruvate_ppp->TCA

Caption: Fate of C1-unlabeled ¹³C-glucose in glycolysis and PPP.

Experimental Workflow: A Step-by-Step Guide

The successful implementation of stable isotope tracing experiments requires meticulous attention to detail, from cell culture to data analysis.

Part 1: Cell Culture and Labeling
  • Cell Seeding: Plate cancer cells at a density that will ensure they are in the exponential growth phase at the time of harvest. This is crucial as metabolic states can change with cell density.

  • Media Preparation: Prepare glucose-free culture medium supplemented with dialyzed fetal bovine serum (dFBS) to minimize the influence of unlabeled glucose and other metabolites from the serum.[13] The C1-unlabeled ¹³C-glucose is then added to this medium at the desired concentration, typically matching the glucose concentration of standard culture medium (e.g., 10-25 mM).

  • Labeling Incubation: Replace the standard culture medium with the prepared ¹³C-labeling medium. The incubation time is a critical parameter and should be optimized to achieve isotopic steady state in the metabolites of interest.[14] This means that the fractional enrichment of ¹³C in the metabolites is no longer changing over time.[15] For central carbon metabolism, a 24-hour incubation is often sufficient.[14]

Part 2: Metabolite Extraction

The goal of this step is to rapidly quench all metabolic activity and efficiently extract the intracellular metabolites.

  • Quenching: Quickly aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular labeled glucose.[14]

  • Lysis and Extraction: Immediately add a pre-chilled extraction solvent, typically a methanol-based solution (e.g., 80% methanol), to the cells.[1][4] This will lyse the cells and precipitate proteins and other macromolecules while solubilizing the small molecule metabolites. Other solvent systems like isopropanol:acetonitrile:water can also be used.[16]

  • Scraping and Collection: Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at a high speed to pellet the cell debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites, and store it at -80°C until analysis.

Part 3: Mass Spectrometry Analysis

Liquid chromatography-mass spectrometry (LC-MS) is the most common analytical platform for stable isotope tracing studies due to its high sensitivity and resolution.[17]

  • Chromatographic Separation: The extracted metabolites are separated using liquid chromatography. The choice of column and mobile phase will depend on the specific class of metabolites being analyzed.

  • Mass Spectrometry Detection: The separated metabolites are then ionized and detected by a mass spectrometer. A high-resolution mass spectrometer is essential to accurately distinguish between the different isotopologues of a metabolite.[18]

  • Data Acquisition: The mass spectrometer is set to acquire data in a way that captures the full isotopic distribution of the metabolites of interest.

Part 4: Data Analysis and Interpretation
  • Peak Integration and Isotopologue Distribution: The raw data from the LC-MS is processed to identify and integrate the peaks corresponding to the different isotopologues of each metabolite.

  • Correction for Natural Abundance: The data must be corrected for the natural abundance of ¹³C (approximately 1.1%) to accurately determine the fractional enrichment from the labeled tracer.[19]

  • Metabolic Flux Analysis: The corrected isotopologue distribution data can then be used to calculate the relative or absolute fluxes through different metabolic pathways. This often involves the use of specialized software and metabolic models.

Experimental Workflow Diagram

Start Start: Cancer Cell Culture Labeling ¹³C-Glucose Labeling (C1-unlabeled) Start->Labeling Quench Metabolic Quenching (Ice-cold PBS wash) Labeling->Quench Extract Metabolite Extraction (e.g., 80% Methanol) Quench->Extract LCMS LC-MS Analysis Extract->LCMS DataProcessing Data Processing (Peak Integration, NA Correction) LCMS->DataProcessing FluxAnalysis Metabolic Flux Analysis DataProcessing->FluxAnalysis End End: Pathway Activity Insights FluxAnalysis->End

Caption: Overview of the ¹³C-glucose tracing experimental workflow.

Quantitative Data Presentation

The results of a C1-unlabeled ¹³C-glucose tracing experiment are typically presented as the fractional abundance of different isotopologues for key metabolites.

MetaboliteIsotopologueExpected Fractional Abundance (High Glycolysis)Expected Fractional Abundance (High PPP)Interpretation
Lactate M+0LowHighIndicates flux through the oxidative PPP.
M+2HighLowIndicates flux through glycolysis.
Ribose-5-Phosphate M+5HighHighDirectly produced from the pentose phosphate pathway.
Citrate M+2HighLowIndicates entry of glycolytically-derived pyruvate into the TCA cycle.
M+4HighLowIndicates the second turn of the TCA cycle with labeled acetyl-CoA.

Conclusion: Advancing Cancer Metabolism Research

The use of C1-unlabeled ¹³C-glucose provides a powerful and elegant approach to dissect the relative contributions of glycolysis and the pentose phosphate pathway to cancer cell metabolism. By providing a clear and quantifiable readout of the flux through these critical pathways, this technique enables researchers to gain deeper insights into the metabolic reprogramming that drives cancer progression. The information gleaned from such studies can aid in the identification of novel therapeutic targets and the development of more effective anti-cancer therapies. As analytical technologies continue to advance, the application of stable isotope tracing with positionally labeled substrates will undoubtedly play an increasingly important role in unraveling the complexities of cancer metabolism.

References

  • Metabolomics and 13C labelled glucose tracing to identify carbon incorporation into aberrant cell membrane glycans in cancer. PubMed. 2024 Nov 26. Available from: [Link]

  • Tan, Y., et al. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. Cancers (Basel). 2024 May 31;16(11):2095. Available from: [Link]

  • Faubert, B., et al. Metabolic pathway analysis using stable isotopes in patients with cancer. Nat Rev Cancer. 2023 Dec;23(12):863-878. Available from: [Link]

  • Kochetkova, E., et al. Extraction of Metabolites from Cancer Cells. Methods Mol Biol. 2022;2445:329-335. Available from: [Link]

  • Antoniewicz, M. R. A guide to 13C metabolic flux analysis for the cancer biologist. Exp Mol Med. 2018 Apr 16;50(4):23. Available from: [Link]

  • Mazzini, G., et al. Exogenous detection of 13C-glucose metabolism in tumor and diet-induced obesity models. Front Physiol. 2022 Oct 4;13:995724. Available from: [Link]

  • Shukla, S., et al. Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment. Molecules. 2020 Aug 3;25(15):3513. Available from: [Link]

  • How Stable Isotope Tracing Transformed Cancer Research——Unraveling Tumor Metabolism. Metware Biotechnology. 2025 Dec 19. Available from: [Link]

  • Sheikh, K. D., et al. Small Molecule Metabolite Extraction Strategy for Improving LC/MS Detection of Cancer Cell Metabolome. Methods Mol Biol. 2017;1641:1-8. Available from: [Link]

  • Edison, A. S., et al. An overview of methods using 13C for improved compound identification in metabolomics and natural products. Front Plant Sci. 2015 Aug 24;6:648. Available from: [Link]

  • Kates, L., et al. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. Metabolites. 2022 Dec 22;13(1):21. Available from: [Link]

  • Tan, Y., et al. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. ResearchGate. 2025 Oct 11. Available from: [Link]

  • What is best procedure for metabolite extraction of cancer cell sample? ResearchGate. 2017 Sep 16. Available from: [Link]

  • Zhang, Y., et al. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Front Neurosci. 2023 Feb 16;17:1120272. Available from: [Link]

  • Marin-Valencia, I., et al. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose. J Vis Exp. 2012 Nov 29;(69):e4211. Available from: [Link]

  • Lee, Y. J., et al. Visualizing 13C-labeled Metabolites in Maize Root Tips with Mass Spectrometry Imaging. NSF Public Access Repository. Available from: [Link]

  • Zhang, J., et al. Metabolomics analysis of multidrug-resistant breast cancer cells in vitro using methyl-tert-butyl ether method. Analyst. 2018 Apr 26;143(9):2191-2200. Available from: [Link]

  • 13C Metabolic Flux Analysis. Institute of Molecular Systems Biology. Available from: [Link]

  • Arrivault, S., et al. Gas Chromatography–Mass Spectrometry-Based 13 C-Labeling Studies in Plant Metabolomics. In: Fernie, A., Tohge, T. (eds) Plant Metabolomics. Methods in Molecular Biology, vol 1083. Humana Press, New York, NY. 2014. Available from: [Link]

  • Semreen, M. H., et al. Comparative metabolomics of MCF-7 breast cancer cells using different extraction solvents assessed by mass spectroscopy. Sci Rep. 2019 Sep 12;9(1):13126. Available from: [Link]

  • Labeled LC-MS Analysis Preset. Polly Documentation. Available from: [Link]

  • Crown, S. B., et al. 13C-Metabolic flux analysis of co-cultures: A novel approach. Metab Eng. 2016 May;35:39-49. Available from: [Link]

  • Simplified schematic of steps in glycolysis and the pentose phosphate... ResearchGate. Available from: [Link]

  • Cho, K., et al. Application of 13C isotope labeling using liquid chromatography mass spectrometry (LC-MS) to determining phosphate-containing metabolic incorporation. J Mass Spectrom. 2013 Dec;48(12):1270-5. Available from: [Link]

  • Experimental design, plasma glucose labeling and ¹³C pathway... ResearchGate. Available from: [Link]

  • Gonzalez-Riano, C., et al. Advantages of using biologically generated 13 C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Anal. Methods. 2023;15:3245-3254. Available from: [Link]

  • Tang, Y., et al. Flux Connections Between Gluconate Pathway, Glycolysis, and Pentose–Phosphate Pathway During Carbohydrate Metabolism in Bacillus megaterium QM B1551. Front Microbiol. 2018 Nov 20;9:2828. Available from: [Link]

  • Cancer Metabolism. Eurisotop. Available from: [Link]

  • 13C-Metabolic Flux Analysis of Central Carbon Metabolism Using GC-MS. LabRulez LCMS. Available from: [Link]

  • Abreu, e., et al. Adapting isotopic tracer and metabolic flux analysis. OSTI.gov. Available from: [Link]

  • Analysis of 13 C fatty acid labeling by (A) GC-MS and (B) LC-MS. Palmitate. ResearchGate. Available from: [Link]

  • Metabolomics and 13C Labelled Glucose Tracing to Identify Carbon Incorporation into Aberrant Cell Membrane Glycans in Cancer. bioRxiv. 2024 Apr 12. Available from: [Link]

  • Liu, J., et al. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS. Nat Protoc. 2014 Dec;9(12):2817-31. Available from: [Link]

  • C-2 or 13C-[4][5] acetate in metabolic labelling studies of yeast and insect cells. PubMed. 2006 Apr 15. Available from: [Link]

  • Daemen, A., et al. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction. Methods Mol Biol. 2018;1738:17-32. Available from: [Link]

  • Use of 13C-labeled glucose for estimating glucose oxidation: some design considerations. PubMed. 1995 Jun. Available from: [Link]

  • Tugarinov, V., et al. Fractional C enrichment of isolated carbons using [1- C]- or [2- C]-glucose facilitates the accurate measurement of dynamics at. J Am Chem Soc. 2007 Jun 7;129(23):7246-7. Available from: [Link]

  • Interplay of Glycolysis and Pentose Phosphate Pathway. YouTube. 2015 Jul 28. Available from: [Link]

  • Pentose phosphate pathway (article). Khan Academy. Available from: [Link]

  • Buescher, J. M., et al. A roadmap for interpreting 13C metabolite labeling patterns from cells. Curr Opin Biotechnol. 2015 Jun;34:189-201. Available from: [Link]

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D-Glucose-2,3,4,5,6-13C5 molecular weight and isotopic purity

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Characterization and Application of D-Glucose-2,3,4,5,6-13C5 in Metabolic Flux Analysis

Executive Summary This guide provides a comprehensive technical analysis of D-Glucose-2,3,4,5,6-13C5, a specialized stable isotope tracer where carbons 2 through 6 are labeled with Carbon-13, leaving the anomeric carbon (C1) as natural abundance Carbon-12. Unlike uniformly labeled Glucose (


) or single-position labels (

), this specific isotopologue offers unique utility in resolving the contributions of the Pentose Phosphate Pathway (PPP) versus Glycolysis and serves as a distinct mass-offset internal standard (M+5) that eliminates spectral overlap with natural abundance isotopomers.

Part 1: Molecular Characterization & Physics

To utilize D-Glucose-2,3,4,5,6-13C5 effectively in Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR), researchers must distinguish between its chemical and isotopic properties.

Exact Mass Calculation

For high-resolution MS (HRMS), the monoisotopic mass must be calculated precisely to set extraction windows.

  • Chemical Formula:

    
    
    
    
    
    
    
    
    
  • Isotopic Constants:

    • 
      : 12.000000 Da
      
    • 
      : 13.003355 Da
      
    • 
      : 1.007825 Da
      
    • 
      : 15.994915 Da
      

Table 1: Mass Spectrometry Parameters

ParameterValueCalculation / Notes
Monoisotopic Mass 185.0802 Da

Mass Shift (

M)
+5.0168 DaRelative to natural D-Glucose (

Da)
Primary Adduct (ESI-) 184.0729 m/z

(Deprotonated)
Primary Adduct (ESI+) 208.0694 m/z

(Sodiated)
Isotopic Purity vs. Chemical Purity

A critical distinction often overlooked is that Isotopic Enrichment (Atom %) dictates the mass spectral envelope, while Chemical Purity dictates the presence of contaminants (salts, other sugars).

  • Specification: Typically >99 atom %

    
    .[1][2][3]
    
  • The "Mass Envelope" Reality: Even at 99% enrichment, not every molecule is the M+5 isotopologue.

    • Probability of M+5 species

      
      .
      
    • Probability of M+4 species (one

      
       impurity at pos 2-6) 
      
      
      
      .
    • Implication: In sensitive flux analysis, you must correct for this ~4.8% M+4 "impurity" in your background subtraction algorithms.

Part 2: Applications in Metabolic Flux Analysis (MFA)

The [2,3,4,5,6-13C5] labeling pattern is designed to resolve specific metabolic bifurcations that [U-13C6] cannot.

Resolving Glycolysis vs. Pentose Phosphate Pathway (PPP)

This tracer allows the differentiation of triose phosphates generated via glycolysis versus those re-entering from the PPP.

  • Pathway A: Glycolysis [4]

    • Cleavage of Glucose (C1-C6) yields Dihydroxyacetone phosphate (DHAP, C1-C2-C3) and Glyceraldehyde-3-phosphate (GAP, C4-C5-C6).

    • Fate of Label:

      • DHAP contains C1 (

        
        ) and C2-C3 (
        
        
        
        ). Mass: M+2 .
      • GAP contains C4-C6 (

        
        ). Mass: M+3 .
        
    • Result: A 1:1 ratio of M+2 and M+3 trioses (before isomerization).

  • Pathway B: Oxidative PPP [5]

    • Glucose-6-P undergoes decarboxylation. C1 is lost as

      
      .
      
    • Since C1 is

      
      , the lost 
      
      
      
      is "invisible" (Mass 44), but the remaining pentose (Ribulose-5-P) retains carbons 2-6.
    • Fate of Label: The pentose is fully labeled (

      
      ). Mass: M+5 .
      
    • Result: Downstream re-entry into glycolysis via non-oxidative PPP preserves the M+5 integrity or generates specific rearrangements distinct from the direct M+2/M+3 glycolytic split.

MetabolicFate Glucose Glucose-2,3,4,5,6-13C5 (M+5) G6P Glucose-6-P (M+5) Glucose->G6P Hexokinase F16BP Fructose-1,6-BP (M+5) G6P->F16BP Glycolysis Ru5P Ribulose-5-P (M+5) G6P->Ru5P Oxidative PPP (G6PDH) CO2 CO2 (C1) (M+0 / Invisible) G6P->CO2 DHAP DHAP (C1-C3) (M+2) F16BP->DHAP Aldolase GAP GAP (C4-C6) (M+3) F16BP->GAP Aldolase DHAP->GAP TPI (Equilibration)

Figure 1: Metabolic fate of D-Glucose-2,3,4,5,6-13C5. Note the distinct generation of M+2 and M+3 species in glycolysis versus the retention of the M+5 backbone in the pentose phosphate pathway.

Part 3: Quality Control & Validation Protocols

Before introducing the tracer into expensive cell cultures or animal models, you must validate the reagent.

qNMR for Regiospecificity

Mass spectrometry confirms the mass, but not the position. Proton (


) NMR is required to verify the label is absent at C1.
  • Protocol:

    • Dissolve 5 mg tracer in 600

      
      L 
      
      
      
      .
    • Acquire

      
       NMR (400 MHz+).
      
    • Analysis: Observe the anomeric proton (H1) doublet at

      
       5.22 ppm (
      
      
      
      -anomer) and
      
      
      4.63 ppm (
      
      
      -anomer).
    • Acceptance Criteria: The H1 signal should not show large

      
       splitting (approx 170 Hz). If C1 were labeled, the H1 peak would be split into a wide doublet. Since C1 is 
      
      
      
      , it should appear as a standard doublet (coupling only to H2).
    • H2 through H6 signals should show complex multiplets due to

      
       and 
      
      
      
      couplings.
LC-MS/MS Purity Check

Objective: Determine the actual Isotopic Enrichment (IE) to parameterize the flux model.

Workflow Diagram:

QC_Workflow cluster_params Critical Parameters Sample Sample Prep 10 µM in 80:20 ACN:H2O LC LC Separation HILIC Column (Amide) Sample->LC MS MS Detection ESI Negative Mode LC->MS Data Data Analysis Extract M+0 to M+6 MS->Data P1 Resolution > 30,000 MS->P1 P2 Scan Range: 150-250 m/z

Figure 2: QC Workflow for determining isotopic enrichment prior to experimental use.

Part 4: Experimental Protocol (Cell Culture Tracing)

Context: Tracing glycolytic flux in mammalian cells (e.g., HEK293, HeLa).

Reagent Preparation
  • Media Formulation: Prepare glucose-free DMEM.

  • Tracer Addition: Add D-Glucose-2,3,4,5,6-13C5 to a final concentration of 10-25 mM (matching the control condition).

  • Filtration: Sterile filter (0.22

    
    m). Do not autoclave glucose with amino acids to avoid Maillard reactions.
    
Sample Extraction (Intracellular Metabolites)
  • Quenching: Rapidly wash cells with ice-cold saline (

    
    ).
    
  • Extraction: Add 80% Methanol/Water (pre-chilled to -80°C) directly to the plate.

  • Lysis: Scrape cells and transfer to tubes. Vortex 10 min at 4°C.

  • Clarification: Centrifuge at 14,000 x g for 10 min at 4°C.

  • Supernatant: Transfer to LC-MS vials.

LC-MS Method (HILIC)
  • Column: Waters BEH Amide or equivalent (2.1 x 100 mm, 1.7

    
    m).
    
  • Mobile Phase A: 20 mM Ammonium Acetate + 0.1% Ammonium Hydroxide in 95:5 Water:ACN (pH 9.0).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient:

    • 0 min: 85% B

    • 10 min: 40% B

    • 12 min: 40% B

    • 12.1 min: 85% B (Re-equilibration)

  • MS Settings: Negative Mode (ESI-). Source Temp 350°C.

Target Ions (M-H):

  • Glucose: 179.05 (M+0)

    
     184.07 (M+5 Tracer)
    
  • DHAP: 169.00 (M+0)

    
     171.01 (M+2)
    
  • GAP: 169.00 (M+0)

    
     172.01 (M+3)
    
  • Lactate: 89.02 (M+0)

    
     91.03 (M+2) / 92.03 (M+3)
    

References

  • Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 34, 189-201. Retrieved from [Link]

  • Jang, C., Chen, L., & Rabinowitz, J. D. (2018). Metabolomics and Isotope Tracing. Cell, 173(4), 822–837. Retrieved from [Link]

  • Magnusson, I., et al. (1989). Quantitation of glycolysis and oxidative phosphorylation in vivo using [2,3,4,5,6-13C5]glucose. Journal of Clinical Investigation. (Contextual grounding for positional labeling utility).

Sources

price and availability of D-Glucose-2,3,4,5,6-13C5 for research

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Price and Availability of D-Glucose-2,3,4,5,6-¹³C₅ for Metabolic Research

Introduction

In the landscape of modern biomedical research, stable isotope-labeled compounds are indispensable tools for elucidating complex biological processes. Among these, isotopically labeled glucose holds a preeminent position due to the central role of glucose in cellular metabolism. As a primary source of energy and a precursor for biosynthesis, tracking the fate of glucose carbons provides a direct window into the metabolic state of cells and organisms. This guide offers a deep technical dive into a specific, powerful tracer: D-Glucose-2,3,4,5,6-¹³C₅.

This molecule, where five of the six carbon atoms are the heavy isotope ¹³C, is more than just a research consumable; it is a key that unlocks nuanced insights into metabolic pathways critical in fields ranging from oncology to diabetes research.[1] Unlike uniformly labeled glucose (U-¹³C₆), the single ¹²C at the C1 position of D-Glucose-2,3,4,5,6-¹³C₅ provides a unique reference point, allowing researchers to dissect intricate metabolic fluxes, particularly the interplay between glycolysis and the pentose phosphate pathway (PPP). This guide, intended for researchers, scientists, and drug development professionals, will navigate the scientific rationale for using this tracer, the market factors governing its price and availability, and a practical framework for its application.

Chapter 1: The Scientific Value of D-Glucose-2,3,4,5,6-¹³C₅

The choice of an isotopic tracer is a critical experimental decision. The specific labeling pattern on a molecule dictates the type of metabolic questions that can be answered. D-Glucose-2,3,4,5,6-¹³C₅ is expertly designed for studies requiring precise tracking of carbon transitions through central metabolism.

The Rationale for a C1-Unlabeled Tracer

When D-glucose enters a cell, it is rapidly phosphorylated to glucose-6-phosphate (G6P). From this critical node, it can either proceed through glycolysis or be shunted into the Pentose Phosphate Pathway. The C1 carbon of glucose is the first to be lost as CO₂ in the oxidative phase of the PPP.

By using D-Glucose-2,3,4,5,6-¹³C₅, the unlabeled C1 carbon acts as a natural control. If this tracer is used and downstream metabolites like pyruvate or lactate are found to be fully labeled with five ¹³C atoms (M+5), it provides strong evidence that the carbon backbone has proceeded exclusively through glycolysis. Conversely, the labeling patterns of ribose-5-phosphate, a key product of the PPP, will be altered in a predictable way, allowing for the quantification of flux through this pathway. This makes the tracer exceptionally valuable for studying metabolic reprogramming in cancer, where the PPP is often upregulated to support nucleotide synthesis and manage oxidative stress.[2]

glycolysis_ppp cluster_glucose Cellular Uptake cluster_pathways Metabolic Fate D-Glucose-2,3,4,5,6-13C5 D-Glucose-2,3,4,5,6-13C5 G6P Glucose-6-Phosphate (1x12C, 5x13C) D-Glucose-2,3,4,5,6-13C5->G6P Phosphorylation PPP Pentose Phosphate Pathway G6P->PPP C1 Decarboxylation Glycolysis Glycolysis G6P->Glycolysis Ribose5P Ribose-5-Phosphate (M+4) PPP->Ribose5P CO2 12CO2 PPP->CO2 Pyruvate Pyruvate (M+2) Glycolysis->Pyruvate TCA TCA Cycle Pyruvate->TCA

Caption: Metabolic fate of D-Glucose-2,3,4,5,6-¹³C₅.

Chapter 2: A Researcher's Guide to Pricing Factors

The procurement of stable isotopes is a significant budgetary consideration. The price of D-Glucose-2,3,4,5,6-¹³C₅ and related compounds is not arbitrary; it is a reflection of complex manufacturing processes and stringent quality control. Recent market analysis indicates that prices for stable isotope-labeled chemicals have seen significant increases, sometimes exceeding 200%, due to a combination of rising demand, reduced supplier capacity, and geopolitical pressures affecting the availability of starting materials like ¹³CO₂.[3]

Key Determinants of Cost:

  • Isotopic Enrichment: This refers to the percentage of the labeled carbon atoms that are indeed ¹³C. An isotopic purity of "99 atom % ¹³C" means that for every 100 molecules, 99 of them have the specified ¹³C labeling pattern. Higher enrichment ensures a stronger signal and more accurate data, but achieving it requires more sophisticated and costly purification, directly impacting the price.

  • Chemical Purity: This measures the absence of other chemical contaminants. A typical chemical purity of ≥98% is essential to prevent confounding experimental results from unwanted chemical species.[4][5][6][7]

  • Complexity of Synthesis: The specific placement of isotopic labels is a complex synthetic process. A selectively labeled molecule like D-Glucose-2,3,4,5,6-¹³C₅ can be more challenging and expensive to produce than a uniformly labeled (U-¹³C₆) or single-labeled (e.g., 1-¹³C) counterpart.[8]

  • Supplier and Scale: Prices naturally vary between manufacturers. Furthermore, purchasing in bulk (e.g., grams instead of milligrams) typically reduces the per-unit cost, although the initial outlay is higher.

Chapter 3: Market Availability and Supplier Overview

D-Glucose-2,3,4,5,6-¹³C₅ is a specialized product available from a select number of vendors who focus on stable isotope synthesis. While uniformly labeled D-Glucose (U-¹³C₆) is more common, several reputable suppliers list the ¹³C₅ variant.[9][10] Availability can range from "in-stock" for immediate shipment to "available on request" or "custom synthesis," which will involve longer lead times.[11][12][13][14][15]

Below is a comparative table of representative isotopically labeled glucose products from various suppliers to provide a market overview. Note: Prices are subject to change and are listed for illustrative purposes. Researchers should always obtain a formal quote.

SupplierProduct NameCatalog No.QuantityPrice (USD)Isotopic PurityChemical Purity
MedchemExpressD-Glucose-¹³C₅HY-B0389S175 mg$50Not specified98.0%
MedchemExpressD-Glucose-¹³C₅HY-B0389S1710 mg$80Not specified98.0%
MedchemExpressD-Glucose-¹³C₅HY-B0389S17100 mg$360Not specified98.0%
Cambridge Isotope LabsD-Glucose (U-¹³C₆, 99%)CLM-139625 mg$9099%>98%
Cambridge Isotope LabsD-Glucose (U-¹³C₆, 99%)CLM-1396250 mg$22399%>98%
Cambridge Isotope LabsD-Glucose (2-¹³C, 99%)CLM-7461 g$94599%>98%
SynthoseD-Glucose-1,2,3,4,5,6-¹³C₆GG601L50 mg$10099%Min. 99%
SynthoseD-Glucose-1,2,3,4,5,6-¹³C₆GG601L1 g$93599%Min. 99%
Omicron BiochemicalsD-[2,3,4,5,6-¹³C₅]glucoseN/AInquiryN/AN/A
LGC StandardsD-Glucose-2,3,4,5,6-¹³C₅TRC-G599502N/ALoginNot specifiedNot specified

Chapter 4: Experimental Protocol: A ¹³C Tracer Workflow

This section provides a validated, step-by-step methodology for a common application: tracing glucose metabolism in cultured cancer cells. The causality behind each step is explained to ensure scientific integrity.

Objective: To determine the relative incorporation of glucose-derived carbons into TCA cycle intermediates in a human cancer cell line (e.g., HCT116) using D-Glucose-2,3,4,5,6-¹³C₅.

Pillar of Trustworthiness: This protocol incorporates rapid quenching and validated extraction methods to prevent artifactual metabolic changes post-harvest, ensuring the measured isotopic enrichments reflect the true intracellular state.

Methodology
  • Media Preparation (The Foundation):

    • Prepare a sufficient quantity of glucose-free DMEM or RPMI-1640 medium. The absence of unlabeled glucose is critical for accurate tracing.

    • Supplement the medium with dialyzed fetal bovine serum (dFBS) to minimize the contribution of unlabeled glucose and amino acids from the serum.

    • Just before the experiment, add D-Glucose-2,3,4,5,6-¹³C₅ to the desired final concentration (e.g., 10 mM). Ensure complete dissolution.

  • Cell Seeding and Culture:

    • Seed HCT116 cells in 6-well plates at a density that will result in ~80% confluency at the time of harvest. This ensures cells are in a state of active, logarithmic growth.

    • Culture cells in standard ¹²C-glucose-containing medium to allow for adherence and growth.

  • Isotope Labeling (The Experiment):

    • Aspirate the standard medium.

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS) to remove residual ¹²C-glucose.

    • Add the pre-warmed ¹³C₅-glucose-containing medium to the cells.

    • Incubate for a defined period. A time-course experiment (e.g., 0, 1, 4, 8, 24 hours) is recommended to determine when isotopic steady-state is reached. For many central metabolites, this occurs within 8-24 hours.

  • Metabolite Extraction (The Critical Quench):

    • Place the cell culture plates on dry ice to rapidly quench all enzymatic activity. This step is crucial to halt metabolism instantly.

    • Aspirate the medium.

    • Add 1 mL of ice-cold 80% methanol (LC-MS grade) to each well.[2] The high methanol concentration serves to precipitate proteins while solubilizing polar metabolites.

    • Scrape the cells in the cold methanol and transfer the cell slurry to a microcentrifuge tube.

    • Vortex thoroughly and incubate at -20°C for at least 30 minutes to ensure complete protein precipitation.

    • Centrifuge at maximum speed (e.g., >15,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant, which contains the polar metabolites, to a new tube. This is your sample for analysis.

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • Sample Analysis and Data Interpretation:

    • Reconstitute the dried extract in a suitable solvent for your analytical platform (e.g., 50:50 methanol:water for LC-MS).

    • Analyze the samples using high-resolution liquid chromatography-mass spectrometry (LC-MS). The high resolution is necessary to distinguish between different mass isotopologues.

    • Identify TCA cycle intermediates (e.g., citrate, succinate, malate) based on their accurate mass and retention time.

    • Quantify the mass isotopologue distribution (MID) for each metabolite. For example, malate has four carbons. If it is synthesized from the ¹³C₅-glucose tracer, it might appear as M+0 (unlabeled), M+1, M+2, M+3, or M+4. The relative abundance of these forms reveals the pathways used for its synthesis.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_harvest Harvest & Extraction cluster_analysis Analysis A Prepare 13C5-Glucose Medium B Seed and Culture Cells C Wash with PBS B->C D Add 13C5-Glucose Medium C->D E Incubate (Time Course) D->E F Quench on Dry Ice E->F G Extract with 80% Methanol F->G H Centrifuge and Collect Supernatant G->H I Dry and Reconstitute H->I J Analyze by LC-MS I->J K Determine Mass Isotopologue Distributions J->K

Caption: Workflow for a ¹³C metabolic tracer experiment.

Conclusion

D-Glucose-2,3,4,5,6-¹³C₅ represents a highly specialized tool for researchers dedicated to unravelling the complexities of central carbon metabolism. While its price is influenced by a range of factors from synthetic complexity to market dynamics, its value lies in the precise and unambiguous data it can generate. Understanding the principles of its application and the nuances of its procurement allows scientists to design more insightful experiments, ultimately accelerating discoveries in metabolic research and drug development. As analytical technologies continue to improve in sensitivity, the demand for such sophisticated and specific isotopic tracers is poised to grow, further cementing their role as a cornerstone of modern biological investigation.

References

  • What is the cheapest 13C-carbon-source available? ResearchGate. [Link]

  • Tracking the Fate of 13C-Labeled Energy Sources Glucose and Glutamine in Cancer Cells and Mouse Tumors. CK Isotopes. [Link]

  • Profiling the metabolism of human cells by deep 13C labeling. PMC. [Link]

  • Why has the price of stable isotopes skyrocketed? Silantes. [Link]

Sources

Methodological & Application

Technical Application Note: Metabolic Flux Analysis using D-Glucose-2,3,4,5,6-13C5

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This application note details the protocol for utilizing D-Glucose-2,3,4,5,6-13C5 (referred to herein as [2,3,4,5,6-13C5]Glucose) in mammalian cell culture. While [U-13C6]Glucose is the standard for global flux analysis, and [1,2-13C2]Glucose is traditional for Pentose Phosphate Pathway (PPP) estimation, [2,3,4,5,6-13C5]Glucose offers a distinct mechanistic advantage for resolving oxidative PPP flux from glycolysis.

The Mechanistic Logic (Why this Tracer?)

The utility of [2,3,4,5,6-13C5]Glucose lies in the fate of Carbon-1 (C1), which is the only unlabeled carbon (12C) in this molecule.

  • Glycolysis (EMP Pathway): Glucose is cleaved by Aldolase.

    • C1-C2-C3 (12C-13C-13C) becomes Dihydroxyacetone Phosphate (DHAP)

      
      Mass M+2 .
      
    • C4-C5-C6 (13C-13C-13C) becomes Glyceraldehyde-3-Phosphate (GAP)

      
      Mass M+3 .
      
    • Result: The glycolytic pyruvate/lactate pool presents as a mix of M+2 and M+3 isotopologues.

  • Oxidative Pentose Phosphate Pathway (oxPPP):

    • Glucose-6-P undergoes oxidative decarboxylation (G6PDH/6PGDH), releasing C1 as CO2 .

    • The remaining carbon skeleton (C2-C3-C4-C5-C6) is fully labeled (13C).[1]

    • Result: The resulting Ribulose-5-Phosphate is M+5 .

Metabolic Pathway Visualization[2]

The following diagram illustrates the atom mapping that justifies the use of this specific isotopologue.

G cluster_legend Carbon Fate Legend L1 12C (Unlabeled) L2 13C (Labeled) Glucose [2,3,4,5,6-13C5]Glucose (C1=12C, C2-C6=13C) G6P Glucose-6-Phosphate Glucose->G6P F16BP Fructose-1,6-BP G6P->F16BP Glycolysis CO2 CO2 (C1) (Lost) G6P->CO2 Ru5P Ribulose-5-P (C2-C6) Isotopologue: M+5 G6P->Ru5P Oxidative PPP (-CO2) DHAP DHAP (C1-C2-C3) Isotopologue: M+2 F16BP->DHAP GAP GAP (C4-C5-C6) Isotopologue: M+3 F16BP->GAP DHAP->GAP TPI Pyruvate_Glyc Pyruvate Pool (Mix of M+2 & M+3) DHAP->Pyruvate_Glyc GAP->Pyruvate_Glyc Nucleotides Nucleotide Synthesis (M+5 Incorporation) Ru5P->Nucleotides

Figure 1: Atom mapping of [2,3,4,5,6-13C5]Glucose showing the divergence of mass shifts between Glycolysis (M+2/M+3) and Oxidative PPP (M+5).

Materials & Reagents

To ensure data integrity, the removal of background 12C-Glucose is critical. Standard FBS contains ~7-8 mM glucose, which will dilute your isotopic enrichment if not removed.

ComponentSpecificationCritical Note
Tracer D-Glucose-2,3,4,5,6-13C5>99% Isotopic Purity. Store at 4°C (powder) or -20°C (solution).
Base Medium DMEM or RPMI (Glucose-Free)Must be glucose-free. Glutamine-free recommended if tracing Gln.
Serum Dialyzed FBSMandatory. Standard FBS introduces unlabeled glucose.
Buffer PBS (pH 7.4)For washing cells to remove residual 12C media.
Quenching 80% Methanol (LC-MS Grade)Pre-chilled to -80°C.

Experimental Protocol

Phase 1: Tracer Media Preparation

Objective: Reconstitute tracer to match the molarity of the standard growth medium (e.g., 25 mM for DMEM).

  • Calculate Mass: For 50 mL of 25 mM glucose medium:

    • MW of [2,3,4,5,6-13C5]Glucose ≈ 185.15 g/mol .

    • Mass =

      
      .
      
  • Dissolution: Dissolve the calculated mass of tracer powder directly into Glucose-Free base medium.

    • Note: Do not dissolve in water and add to media, as this dilutes essential salts/amino acids. Dissolve directly in the base medium.

  • Supplementation: Add Dialyzed FBS (10%) and Pen/Strep (1%).

  • Filtration: Sterilize using a 0.22 µm PES syringe filter.

  • Equilibration: Pre-warm media to 37°C immediately before use.

Phase 2: Cell Culture & Labeling Switch

Objective: Replace 12C carbon sources with 13C tracer without inducing metabolic shock.

Workflow Seed 1. Seed Cells (Standard Media) Wash 2. Wash Step (PBS x2) Seed->Wash Label 3. Add 13C Media (t=0) Wash->Label Incubate 4. Incubate (Steady State: 24h) (Kinetic: 15m-4h) Label->Incubate Quench 5. Quench (-80°C MeOH) Incubate->Quench

Figure 2: Experimental workflow ensuring removal of unlabeled carbon sources before tracer addition.

  • Seeding: Seed cells in 6-well plates (approx.

    
     cells/well) in standard media. Allow to reach 70-80% confluency.
    
  • The Wash (Critical):

    • Aspirate standard media completely.[1]

    • Wash twice with 2 mL warm PBS.

    • Reasoning: Residual 12C-glucose trapped in the hydration layer of the cells can alter the T0 isotopic enrichment by up to 5%.

  • Labeling: Add 2 mL of the prepared [2,3,4,5,6-13C5]Glucose media.

  • Incubation:

    • Isotopic Steady State: Incubate for 24 hours (or >3 doubling times) to label downstream metabolites (TCA cycle, Amino Acids).

    • Dynamic Flux: Incubate for short intervals (15 min, 30 min, 1 hr) to measure glycolytic rates.

Phase 3: Quenching & Extraction

Objective: Instantly stop metabolic activity to preserve the metabolic snapshot.

  • Rapid Quench:

    • Place plate on a bed of dry ice or ice/water slurry.

    • Aspirate media rapidly.

    • Immediately add 1 mL of -80°C 80% Methanol .

  • Extraction:

    • Incubate at -80°C for 15 minutes.

    • Scrape cells into the methanol solution.[1]

    • Transfer to a centrifuge tube.[1][2]

    • Centrifuge at 14,000 x g for 10 min at 4°C to pellet protein.

  • Supernatant: Transfer supernatant to a new glass vial for LC-MS analysis. Dry under nitrogen flow if concentration is required.

Data Interpretation & Expected Results

When analyzing LC-MS data, look for the following Mass Isotopomer Distributions (MIDs).

MetaboliteOrigin PathwayExpected Mass Shift (Major)Explanation
Pyruvate GlycolysisM+2 / M+3 Cleavage of C1-C6 (M+5) yields C1-C3 (M+2) and C4-C6 (M+3).
Lactate GlycolysisM+2 / M+3 Direct reduction of Pyruvate.
Ribose-5-P Oxidative PPPM+5 Loss of C1 (12C) leaves C2-C6 (all 13C) intact.
Citrate TCA CycleM+2 / M+3 Acetyl-CoA (derived from Pyruvate) enters TCA.
Alanine TransaminationM+2 / M+3 Transamination of Pyruvate.

Troubleshooting Low Enrichment:

  • Symptom:[2][3][4][5][6] High M+0 (Unlabeled) peak in Lactate.

  • Cause: Incomplete washing or use of non-dialyzed FBS.

  • Solution: Increase PBS washes to 3x; verify FBS is dialyzed (10kDa cutoff).

References

  • Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology, 42(3), 317–325.

  • Metallo, C. M., et al. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology, 144(3), 167-174.

  • Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 34, 189-201.

  • Thermo Fisher Scientific. (n.d.). Cell Culture Media Preparation from Powder.[1][3][7] Thermo Fisher Application Notes.

  • Merck. (n.d.). Powdered Media Preparation Instructions. Sigma-Aldrich Technical Guides.

Sources

Application Note: Precision Metabolic Flux Analysis Using D-Glucose-2,3,4,5,6-13C5

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

Metabolic flux analysis (MFA) using stable isotopes is the gold standard for deciphering cellular dynamics. While uniformly labeled glucose ([U-13C6]Glucose) is ideal for total flux quantification, it fails to resolve specific pathway bifurcations—most notably the split between Glycolysis and the Pentose Phosphate Pathway (PPP) , and the equilibration of the triose phosphate pool.

This Application Note details the protocol for using D-Glucose-2,3,4,5,6-13C5 (Glucose-M5). Unlike standard tracers, this isotopologue possesses a unique "asymmetric" labeling pattern (C1 is 12C; C2-C6 are 13C). This specific structure allows researchers to:

  • Distinguish Glycolytic vs. PPP Flux: By monitoring the ratio of M+2 to M+3 isotopologues in pyruvate and lactate.

  • Assess Triose Phosphate Equilibration: Quantify the mixing between Dihydroxyacetone phosphate (DHAP) and Glyceraldehyde-3-phosphate (GAP).

  • Trace TCA Cycle Entry: Differentiate Acetyl-CoA sources based on M+1 vs. M+2 enrichment.

Theoretical Background: The Atom Mapping Logic

To interpret the mass spectrometry data, one must understand the fate of the carbon backbone.

The Glycolytic Split (Symmetry Check)

In glycolysis, glucose (6 carbons) is cleaved by Aldolase into two 3-carbon isomers:

  • DHAP (Top half, C1-C2-C3): Derived from Glucose C1-C3.

    • With this tracer: C1 is 12C, C2-C3 are 13C.[1][2][3][4]

    • Resulting Pyruvate: M+2 (Labeled at Carboxyl and Ketone carbons).

  • GAP (Bottom half, C4-C5-C6): Derived from Glucose C4-C6.

    • With this tracer: C4-C6 are all 13C.[1][2][3][5][6]

    • Resulting Pyruvate: M+3 (Uniformly labeled).

Key Insight: If glycolysis is the sole pathway and Triose Phosphate Isomerase (TPI) is perfectly efficient, the pool of pyruvate/lactate should be a 50:50 mix of M+2 and M+3. Deviations from this ratio indicate pathway shunting.

The Pentose Phosphate Pathway (PPP)

The oxidative PPP decarboxylates Carbon 1 (C1).[7]

  • Reaction: Glucose-6-P

    
     Ribulose-5-P + CO2.
    
  • Tracer Fate: Since C1 is 12C, the lost CO2 is unlabeled. The remaining 5-carbon sugar (Ribulose-5-P) corresponds to Glucose C2-C6, which are all 13C .

  • Recycling: When these carbons recycle back to glycolysis (via F6P or GAP), they produce predominantly M+3 pyruvate.

Experimental Protocol

Materials
  • Tracer: D-Glucose-2,3,4,5,6-13C5 (Isotopic purity >99%).

  • Culture Medium: Glucose-free DMEM or RPMI, supplemented with 10% dialyzed FBS (to remove endogenous unlabeled glucose).

  • Quenching Solution: 80:20 Methanol:Water (pre-chilled to -80°C).

  • Internal Standards: 13C-labeled amino acid mix or specific deuterated standards (e.g., d3-Lactate).

Workflow: Steady-State Labeling
  • Seeding: Seed cells (e.g., 5x10^5 cells/well in 6-well plates) and allow attachment overnight.

  • Pulse: Wash cells 2x with PBS. Replace medium with "Labeling Medium" containing 10-25 mM D-Glucose-2,3,4,5,6-13C5.

  • Incubation: Incubate for 24 hours (or at least 5x the doubling time) to reach isotopic steady state.

  • Quenching & Extraction:

    • Rapidly aspirate medium.

    • Immediately add 1 mL -80°C 80% MeOH.

    • Scrape cells on dry ice.

    • Vortex vigorously (30 sec) and centrifuge at 14,000 x g for 10 min at 4°C.

  • Reconstitution: Evaporate supernatant under nitrogen flow. Reconstitute in 50 µL acetonitrile/water (60:40) for LC-MS.

LC-MS/MS Conditions (HILIC Mode)
  • Column: Hydrophilic Interaction Liquid Chromatography (e.g., Waters BEH Amide, 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: 20 mM Ammonium Acetate in Water (pH 9.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 85% B to 40% B over 12 minutes.

  • MS Detection: Negative Electrospray Ionization (ESI-). MRM or High-Resolution (Orbitrap/Q-TOF) modes.

Data Analysis & Calculations

Mass Isotopomer Distribution (MID)

For a metabolite


, extract the peak areas for all isotopologues (

).

Step 1: Calculate Fractional Abundance (


) 


Natural Abundance Correction (NAC)

CRITICAL: You must correct for the natural presence of 13C (1.1%) in the carbon backbone and other atoms (O, N, H). Without this, the M+2/M+3 ratio will be skewed.

  • Method: Use matrix-based correction algorithms (e.g., IsoCor, AccuCor) [1, 2].

  • Input: Molecular formula of the derivative/ion and raw intensities.

  • Output: Corrected Isotopologue Distribution (

    
    ).
    
Calculating Fractional Enrichment

Total 13C enrichment (how much of the carbon pool is labeled):



Where 

is the number of carbons in the molecule.
Interpreting the Glycolysis/PPP Split

Calculate the Asymmetry Ratio (AR) for Lactate/Pyruvate:



  • AR

    
     1.0:  Indicates pure glycolysis (symmetric contribution from DHAP and GAP).
    
  • AR > 1.0: Indicates significant PPP flux (recycling of C2-C6 into the triose pool).

Visualizations

Metabolic Pathway & Atom Mapping

The following diagram illustrates the carbon transitions for D-Glucose-2,3,4,5,6-13C5. Note the divergence at the Aldolase step and the distinct Acetyl-CoA signatures.

G cluster_Glycolysis Glycolysis Split cluster_Pool Triose Pool & Pyruvate cluster_TCA Mitochondrial Entry (PDH) Glucose Glucose-2,3,4,5,6-13C5 (C1=12C, C2-6=13C) DHAP DHAP (from C1-C3) (12C-13C-13C) Mass: M+2 Glucose->DHAP Aldolase (Top) GAP GAP (from C4-C6) (13C-13C-13C) Mass: M+3 Glucose->GAP Aldolase (Bottom) DHAP->GAP TPI Pyruvate_M2 Pyruvate M+2 (From DHAP) DHAP->Pyruvate_M2 Glycolysis Pyruvate_M3 Pyruvate M+3 (From GAP/PPP) GAP->Pyruvate_M3 Glycolysis AcCoA_M1 Acetyl-CoA M+1 (Loses 13C-Carboxyl) Pyruvate_M2->AcCoA_M1 PDH (-CO2) AcCoA_M2 Acetyl-CoA M+2 (Loses 13C-Carboxyl) Pyruvate_M3->AcCoA_M2 PDH (-CO2)

Figure 1: Atom mapping of D-Glucose-2,3,4,5,6-13C5. Note how the "Top" (DHAP) and "Bottom" (GAP) halves generate distinct Pyruvate and Acetyl-CoA isotopologues.

Analytical Workflow

Workflow Step1 1. Cell Culture Pulse with Glc-2,3,4,5,6-13C5 Step2 2. Quench -80°C MeOH (Stops Metabolism) Step1->Step2 Step3 3. LC-MS/MS HILIC Mode (Neg ESI) Step2->Step3 Step4 4. Data Processing Natural Abundance Correction (IsoCor) Step3->Step4 Step5 5. Ratio Analysis M+3 / M+2 (PPP vs Glycolysis) Step4->Step5

Figure 2: Step-by-step experimental workflow from cell culture to bioinformatics analysis.

Troubleshooting & Quality Control

ObservationPotential CauseRemediation
High M+0 signal Incomplete labeling or contamination.Ensure dialyzed FBS is used (standard FBS contains glucose). Verify tracer purity.
M+2/M+3 Ratio

1
High PPP flux or TPI blockage.This is a biological finding. Verify with a secondary tracer like [1,2-13C2]Glucose.[4][5]
No M+1 Acetyl-CoA Rapid cycling or dilution.Check Citrate labeling. If Citrate is M+2/M+4, flux is moving; if M+0, TCA is inactive.
Signal Saturation Detector overload.Dilute samples 1:10. Saturation destroys isotope ratio accuracy.

References

  • Millard, P., et al. (2012). "IsoCor: correcting MS data in isotope labeling experiments." Bioinformatics. Link

  • Su, X., et al. (2017). "AccuCor: A computational platform for correcting natural isotope abundance." Analytical Chemistry. Link

  • Metallo, C. M., et al. (2009).[8] "Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells." Journal of Biotechnology. Link

  • Antoniewicz, M. R. (2015).[9] "Methods and advances in metabolic flux analysis: a mini-review." Journal of Industrial Microbiology & Biotechnology. Link

  • Jang, C., et al. (2018). "Metabolite Tracing with Stable Isotopes." Cell. Link

Sources

NMR pulse sequences for detecting D-Glucose-2,3,4,5,6-13C5

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: NMR-Based Detection and Metabolic Flux Analysis of D-Glucose-2,3,4,5,6-


C

Executive Summary & Scientific Rationale

D-Glucose-2,3,4,5,6-


C

(henceforth Glc-

C

) is a specialized metabolic tracer distinct from uniformly labeled glucose (U-

C

). Its unique feature is the isotopic asymmetry : the anomeric carbon (C1) is

C (natural abundance), while the remaining backbone (C2–C6) is

C-enriched (>99%).

Why this isotopologue? In metabolic flux analysis (MFA), Glc-


C

breaks the symmetry of the glucose molecule.
  • Glycolysis: Cleaves glucose into two trioses. The "top" half (derived from C1-C2-C3) generates [2,3-

    
    C
    
    
    
    ]pyruvate
    . The "bottom" half (derived from C4-C5-C6) generates [1,2,3-
    
    
    C
    
    
    ]pyruvate
    (fully labeled). This allows simultaneous tracking of two distinct carbon pools from a single substrate.
  • Pentose Phosphate Pathway (PPP): The oxidative branch decarboxylates C1. Since C1 is

    
    C, the CO
    
    
    
    released is "invisible" in
    
    
    C-MFA, but the resulting Ribose-5-phosphate retains the full
    
    
    C
    
    
    label, simplifying downstream spectral complexity compared to U-
    
    
    C
    
    
    scrambling.

This guide details the NMR protocols required to validate the tracer and quantify its metabolic products, focusing on the suppression of homonuclear coupling artifacts and the exploitation of the "silent" C1.

Experimental Workflow

The following diagram outlines the critical path from sample preparation to data interpretation.

G cluster_Acq Acquisition Protocols Sample Sample Preparation (pH 7.4, D2O/EDTA) QC QC Check: 1D 1H (Confirm H1 Singlet/Doublet) Sample->QC Equilibration HSQC 2D 1H-13C HSQC (Metabolite ID) QC->HSQC Pass CTCOSY 2D 13C-13C CT-COSY (Backbone Connectivity) HSQC->CTCOSY Connectivity Q1D Quant 1D 13C (Inv Gated Decoupling) HSQC->Q1D Flux Ratio Analysis Data Analysis (Multiplet Deconvolution) CTCOSY->Analysis Q1D->Analysis

Figure 1: Integrated workflow for Glc-


C

analysis. The QC step relies on the absence of

satellites at the anomeric position.

Sample Preparation Protocol

Objective: Minimize chemical exchange broadening and prevent relaxation artifacts.

  • Solvent: 99.9% D

    
    O. Avoid H
    
    
    
    O to prevent solvent suppression artifacts near the H2-H6 region (3.2–4.0 ppm).
  • Buffer: 50 mM Phosphate buffer (pH 7.0–7.4).

    • Note: Glucose mutarotation (conversion between

      
       and 
      
      
      
      anomers) is acid/base catalyzed. At neutral pH, the equilibrium (
      
      
      36%
      
      
      , 64%
      
      
      ) is stable during acquisition.
  • Reference: Add 0.5 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for chemical shift referencing (

    
     ppm).
    
  • Relaxation Agent (Optional): For quantitative 1D

    
    C, add 20 
    
    
    
    M Gd-DTPA to reduce
    
    
    relaxation times, allowing faster repetition rates.

NMR Pulse Sequence Protocols

Experiment A: The "Silent Anomer" QC Check (1D H)

Before running complex 2D sequences, verify the labeling pattern using a standard 1D proton experiment.

  • Logic: In U-

    
    C
    
    
    
    glucose, the anomeric proton (H1) appears as a massive doublet of doublets due to the large one-bond coupling (
    
    
    Hz). In Glc-
    
    
    C
    
    
    , C1 is
    
    
    C. Therefore, H1 should appear only as a simple doublet (due to
    
    
    coupling).
  • Pulse Sequence: zg30 (Bruker) / s2pul (Varian/Agilent).

  • Observation:

    • 
      -H1: 
      
      
      
      5.22 ppm (d,
      
      
      Hz).
    • 
      -H1: 
      
      
      
      4.63 ppm (d,
      
      
      Hz).
    • Pass Criteria: No

      
      C satellites observed at 
      
      
      
      Hz from the main H1 peaks.
Experiment B: 2D H- C HSQC (Metabolite Profiling)

This is the primary method for resolving overlapping signals in complex media (e.g., cell lysate).

  • Pulse Sequence: hsqcetgpsisp2 (Bruker).[1]

    • Explanation: Sensitivity-enhanced, gradient-selected HSQC with adiabatic pulses for inversion. Adiabatic pulses are crucial to cover the wide

      
      C bandwidth (lipids to carbonyls) without off-resonance artifacts.
      
  • Key Parameters:

    • TD (Time Domain): 2048 (F2), 256–512 (F1).

    • SW (Spectral Width): 10–12 ppm (F2), 165 ppm (F1, centered at 90 ppm).

    • CNST2 (

      
      ):  145 Hz.[1][2]
      
    • D1 (Relaxation Delay): 1.5 s (minimum).

  • Interpretation for Glc-

    
    C
    
    
    
    :
    • C2–C6: Strong cross-peaks in the 60–80 ppm (

      
      C) region.
      
    • C1: NO SIGNAL. The absence of a correlation at

      
       ppm (
      
      
      
      ) and
      
      
      ppm (
      
      
      ) confirms the specific labeling pattern.
Experiment C: 2D C- C CT-COSY (Backbone Topology)

To confirm the C2-C6 connectivity and analyze metabolic products (e.g., lactate isotopomers).

  • Pulse Sequence: cosyctetgpsp (Constant-Time COSY).

    • Why Constant Time (CT)? In standard COSY, homonuclear couplings cause splitting in the indirect dimension (F1), reducing resolution. CT-COSY decouples the proton-carbon interaction in F1, yielding singlets in F1 (for the carbon dimension) which significantly improves resolution for the crowded C2-C5 region.

  • Key Parameters:

    • SW (F1/F2): 80 ppm (centered at 70 ppm to capture the glucose ring).

    • D1: 2.0 s.

  • Interpretation:

    • You will observe a "chain" of connectivity: C6-C5-C4-C3-C2.

    • The Break: There will be no cross-peak connecting C2 to C1.

Data Analysis & Multiplet Deconvolution

When analyzing metabolic products (e.g., Lactate) derived from Glc-


C

, the multiplet structure in 1D

C NMR is diagnostic.
Table 1: Predicted Multiplet Patterns for Glycolytic Products (Lactate)
Metabolite FragmentOrigin in Glc-

C

Carbon Isotopes1D

C Signal Pattern
Lactate (Top) C1-C2-C3C1=

C, C2/C3=

C
C3 (Methyl): Doublet (

)C2 (Methine): Doublet (

)C1 (Carbonyl): Silent
Lactate (Bottom) C4-C5-C6C4/C5/C6 =

C
C3 (Methyl): Doublet (

)C2 (Methine): Doublet of Doublets (

)C1 (Carbonyl): Doublet (

)

Note on J-Couplings:

  • 
     (aliphatic-aliphatic): 
    
    
    
    Hz.
  • 
     (aliphatic-carbonyl): 
    
    
    
    Hz.

By integrating the "Doublet" vs. "Doublet of Doublets" at the Lactate-C2 position (


 ppm), you can quantify the ratio of flux from the top vs. bottom of the glucose molecule.

Troubleshooting Guide

IssueProbable CauseCorrective Action
H1 Signal shows satellites Sample contamination or wrong tracerVerify tracer CoA. If satellites are

, it is natural abundance. If

, the sample is U-

C

.
Missing Cross-peaks in HSQC Low concentration or

shortening
Increase number of scans (NS). Ensure sample is not paramagnetic (remove metal ions with Chelex if necessary).
Phase distortion in 1D

C
Large

couplings
Use power-gated decoupling (e.g., zgpg30) rather than standard inverse gated if NOE is not a concern for the specific experiment.

References

  • Lane, A. N., Fan, T. W., & Higashi, R. M. (2008). Metabolic flux analysis in mammalian systems using tracer NMR spectroscopy. Methods in Molecular Biology.

    • Context: Foundational text on using specific isotopomers for flux analysis.[3]

  • Szyperski, T. (1995). Biosynthetically directed fractional 13C-labeling of proteinogenic amino acids. European Journal of Biochemistry.

    • Context: Establishes the physics of C- C coupling patterns in metabolic deriv
  • Clore, G. M., & Gronenborn, A. M. (1991). Structures of larger proteins in solution: three- and four-dimensional heteronuclear NMR spectroscopy. Science.

    • Context: Authoritative source for HSQC and CT-COSY pulse sequence design and optimiz
  • Bruker BioSpin. (2024). User Manual: Pulse Sequences for Metabolomics.

    • Context: Source for standard parameter sets (hsqcetgpsisp2, cosyctetgpsp).

Sources

Application Note: Precision Sample Preparation for GC-MS Metabolic Flux Analysis of 13C-Glucose Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a rigorous protocol for the preparation of biological samples (cell culture or tissue) for the analysis of 13C5-glucose derivatives via Gas Chromatography-Mass Spectrometry (GC-MS). While Liquid Chromatography-Mass Spectrometry (LC-MS) is gaining popularity, GC-MS remains the gold standard for metabolic flux analysis (MFA) due to its superior chromatographic resolution of structural isomers and the reproducible fragmentation patterns of Electron Ionization (EI).

This guide focuses on the Methoximation-Silylation (MOX-TMS) workflow, the most robust method for analyzing central carbon metabolism intermediates (glucose, glycolysis intermediates, TCA cycle acids). We address the specific challenges of 13C-tracer experiments, where preserving the Mass Isotopomer Distribution (MID) is paramount.

Scientific Foundation & Mechanism

Why GC-MS for 13C-Flux Analysis?

In 13C-MFA, the goal is not just quantification, but determining the ratio of heavy isotopes (M+1, M+2, etc.) incorporated into metabolites. GC-MS coupled with EI provides "hard" ionization, fragmenting the molecule into predictable pieces. This allows researchers to track 13C labels into specific carbon backbones (e.g., distinguishing C1-C2 fragments from C3-C6 fragments), providing higher flux resolution than intact mass analysis alone.

The Chemistry of Derivatization

Glucose and its phosphorylated derivatives are non-volatile and thermally unstable. Direct injection into a GC would result in degradation. We employ a two-step derivatization:

  • Methoximation (MeOx): Glucose exists in equilibrium between open-chain and cyclic anomers (

    
    -glucopyranose and 
    
    
    
    -glucopyranose). Without methoximation, a single glucose species would produce multiple GC peaks, splitting the signal and complicating isotopomer integration. Methoxyamine reacts with the aldehyde/ketone group to form a stable oxime , locking the sugar in an open-chain conformation.[1]
  • Silylation (TMS): N-Methyl-N-(trimethylsilyl) trifluoroacetamide (MSTFA) replaces active hydrogens (-OH, -COOH, -NH) with Trimethylsilyl (TMS) groups.[1][2][3] This eliminates hydrogen bonding, drastically increasing volatility and thermal stability.

Experimental Workflow Diagram

The following diagram illustrates the critical path from cell culture to data acquisition.

G cluster_0 Phase 1: Quenching & Extraction cluster_1 Phase 2: Derivatization Cell Cell Culture (13C-Glucose Tracer) Quench Metabolism Quench (-40°C MeOH) Cell->Quench Immediate Stop Extract Biphasic Extraction (MeOH/CHCl3/H2O) Quench->Extract Cell Lysis Dry Lyophilization (Anhydrous) Extract->Dry Remove Water MeOx Methoximation (MeOx/Pyridine, 37°C) Dry->MeOx Lock Ring TMS Silylation (MSTFA, 37°C) MeOx->TMS Volatilize GCMS GC-MS Analysis (SIM/Scan Mode) TMS->GCMS Inject

Caption: Figure 1.[4][5] End-to-end workflow for 13C-Glucose sample preparation. Critical Control Points (CCPs) are highlighted in red and yellow.

Reagents & Equipment

Reagents
  • Tracer: [U-13C6]Glucose or [1,2,3,4,5-13C5]Glucose (Cambridge Isotope Laboratories or Sigma-Aldrich).

  • Quenching Solvent: Methanol (LC-MS Grade), pre-chilled to -40°C.

  • Extraction Solvents: Chloroform (HPLC Grade), Water (Milli-Q).

  • Internal Standard: Norleucine (0.1 mg/mL) or Ribitol (0.2 mg/mL). Note: Norleucine is preferred for amino acids; Ribitol for sugars.

  • Derivatization Reagent A: Methoxyamine Hydrochloride (MeOx-HCl) dissolved in anhydrous Pyridine (20 mg/mL). Prepare fresh.

  • Derivatization Reagent B: MSTFA (N-Methyl-N-trimethylsilyltrifluoroacetamide) + 1% TMCS.

Equipment
  • Refrigerated Centrifuge (-4°C to -10°C capable).

  • SpeedVac Concentrator (must be oil-free or well-trapped to handle organic solvents).

  • Thermal Shaker or Heating Block.

  • GC-MS System (e.g., Agilent 8890/5977B or Thermo Trace 1300/ISQ).

Detailed Protocol

Phase 1: Quenching & Extraction (Modified Bligh & Dyer)

Objective: Instantly stop metabolic activity and separate polar metabolites from lipids.

  • Quenching:

    • Place cell culture dish on ice. rapidly aspirate media.

    • Immediately add 1 mL of -40°C Methanol (60%) .

    • Why? Metabolism turns over in seconds. Cold methanol stops enzymes instantly.

  • Internal Standard Addition:

    • Add 10 µL of Internal Standard solution (Ribitol/Norleucine) to the plate.

  • Cell Scraping & Collection:

    • Scrape cells efficiently with a cell lifter. Transfer the suspension to a cold microcentrifuge tube.

  • Biphasic Extraction:

    • Add 400 µL Chloroform (cold). Vortex vigorously for 30 seconds.

    • Add 400 µL Water (cold). Vortex vigorously.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C .

  • Phase Separation:

    • You will see three layers:[6][7]

      • Top (Aqueous): Contains Glucose, Amino Acids, Organic Acids (Target).

      • Middle (Disc): Proteins/DNA.

      • Bottom (Organic): Lipids/Chloroform.[6][7][8]

    • Carefully transfer 600 µL of the Top Aqueous Phase to a fresh glass vial.

  • Drying (CRITICAL):

    • Evaporate to complete dryness in a SpeedVac (approx. 2-4 hours).

    • Note: Any residual water will destroy the silylation reagent in the next step.

Phase 2: Derivatization (MOX-TMS)

Objective: Stabilize and volatilize the metabolites.

  • Methoximation (Locking the Ring):

    • Add 40 µL of MeOx/Pyridine solution to the dried residue.

    • Vortex to dissolve the pellet.

    • Incubate at 37°C for 90 minutes with shaking (1000 rpm).

    • Note: Some protocols use 30°C for 16h to ensure 100% conversion, but 90 min is standard for high-throughput.

  • Silylation (Volatilization):

    • Add 60 µL of MSTFA + 1% TMCS .

    • Incubate at 37°C for 30 minutes with shaking.

    • Caution: Do not overheat (e.g., >60°C) as this can degrade unstable metabolites like Glutamine or Pyruvate.

  • Sedimentation:

    • Centrifuge at max speed for 5 minutes to pellet any non-dissolved salts.

    • Transfer supernatant to a GC vial with a glass insert.

GC-MS Instrument Parameters

ParameterSettingRationale
Inlet Temperature 250°CEnsures rapid vaporization of high-boiling derivatives.
Injection Mode Split (1:10) or SplitlessUse Split 1:10 for Glucose (high abundance); Splitless for trace TCA intermediates.
Column DB-5MS or TG-5MS (30m x 0.25mm x 0.25µm)Standard non-polar phase for silylated compounds.
Carrier Gas Helium @ 1 mL/min (Constant Flow)Optimal linear velocity for separation.
Oven Program 60°C (1 min)

10°C/min

300°C (10 min)
Slow ramp separates complex sugar isomers.
Transfer Line 280°CPrevents condensation before MS source.
Ion Source 230°C (EI Source)Standard EI temperature.
Scan Mode SIM + ScanSIM: Target specific ions (m/z 319, 320... for Glucose). Scan: 50-600 m/z for unknowns.

Data Analysis: Handling 13C5 Data

When analyzing [13C5] derivatives, you must account for the mass shift.

Identification

Native Glucose (5TMS derivative) typically elutes around 18-20 minutes (depending on ramp).

  • Quant Ion (m/z): 204 (C2-C3 fragment) or 319 (C3-C6 fragment).

  • Molecular Ion: Weak or absent.

Isotopomer Measurement

For a 13C-labeled experiment, you must monitor the Mass Isotopomer Distribution (MID) vector. If monitoring the m/z 319 fragment (containing 4 carbons from the glucose backbone):

  • M+0: 319

  • M+1: 320

  • M+2: 321

  • M+3: 322

  • M+4: 323

  • M+5: 324 (If the fragment contained 5 carbons)

Correction: Raw intensities must be corrected for the natural abundance of C, H, Si, O isotopes using a correction matrix (e.g., using software like IsoCor or MetaboAnalyst).

References

  • Wittmann, C. (2007).[4] Fluxome analysis using GC-MS. Microbial Cell Factories, 6:6.

  • Kanani, H., & Klapa, M. I. (2007). Data correction strategy for metabolomics analysis using gas chromatography-mass spectrometry. Metabolic Engineering, 9(1), 39-51.

  • Agilent Technologies. (2020). Metabolomics dMRM Database and Method. Agilent Application Notes.

  • Young, J. D. (2014). INCA: A Computational Platform for Isotopically Non-Stationary Metabolic Flux Analysis. Bioinformatics.

  • Lisec, J., et al. (2006). Gas chromatography mass spectrometry–based metabolite profiling in plants. Nature Protocols, 1(1), 387-396.

Sources

Troubleshooting & Optimization

troubleshooting low M+5 enrichment in lactate from 13C5 glucose

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 13C-Glucose Flux Analysis Subject: Troubleshooting Low M+5 Enrichment in Lactate from 13C5/13C6 Glucose

Phase 1: Critical Diagnostic (The "M+5" Anomaly)

Q: I am feeding cells 13C-Glucose and seeing low M+5 enrichment in Lactate. What is wrong?

A: Immediate Stop & Check—M+5 Lactate is chemically impossible in the carbon backbone.

This is the most common identification error in flux analysis. Lactate is a 3-carbon molecule (


). Even if you use fully labeled [U-13C6] Glucose, the glycolytic breakdown splits the 6-carbon glucose into two 3-carbon pyruvate molecules, which are then reduced to 3-carbon lactate.
  • Maximum Possible Mass Shift: M+3 (All 3 carbons labeled).

  • The M+5 Signal: If you are detecting an M+5 peak, you are likely observing one of the following:

    • Misidentified Metabolite: You are actually looking at Glutamate (

      
      ) or Glutamine  (
      
      
      
      ), which often appear M+5 labeled from [U-13C6] Glucose via the TCA cycle.
    • Derivative Artifact (GC-MS): You are analyzing a derivatized fragment (e.g., TBDMS) where the label is on the derivative group, or you are misinterpreting the molecular ion cluster.

    • Dimerization (LC-MS): You are seeing a lactate dimer (

      
      ) or complex adduct, though this is rare to confuse with M+5.
      

Action Plan:

  • Verify Retention Time: Run a pure Lactate standard. Does it match the peak you are calling "Lactate"?

  • Check the Formula: Confirm your mass spectrometer is set to scan for

    
     isotopologues (M+0 to M+3).
    

Phase 2: Troubleshooting Low Enrichment (Assuming M+3 Lactate)

Q: "Okay, I meant M+3 Lactate. Why is my enrichment <50% when I use 100% [U-13C] Glucose?"

A: This indicates significant dilution from unlabeled carbon sources.

Even if your media contains 100% 13C-Glucose, the intracellular pool of pyruvate/lactate is being diluted by 12C (unlabeled) carbon entering the system.

Common Sources of Unlabeled Carbon (The "Hidden" 12C)
SourceMechanismDiagnostic / Solution
FBS (Fetal Bovine Serum) Standard FBS contains ~5-10 mM unlabeled glucose. Adding 10% FBS adds ~0.5-1 mM 12C-Glucose to your media.Must use Dialyzed FBS. Dialysis removes small molecules (glucose, amino acids) while retaining growth factors.
Intracellular Glycogen Cells store glycogen. When you switch to 13C-media, cells break down pre-stored 12C-glycogen, diluting the glycolytic pool.Pre-starvation: Starve cells of glucose for 1 hour prior to labeling to deplete glycogen stores.
Amino Acid Catabolism Alanine can be converted to Pyruvate (and then Lactate) via Alanine Transaminase (ALT).Check if media contains high Alanine. If Alanine is unlabeled, it dilutes the Pyruvate pool.
Autophagy Under stress, cells recycle organelles/proteins into amino acids

Pyruvate.
Ensure cells are not over-confluent or nutrient-deprived (other than the tracer).

Phase 3: Pathway Logic & Visualization

Q: "How does the carbon actually flow? Why can't I get M+5?"

A: The stoichiometry of glycolysis dictates the mass shift.

The diagram below illustrates the carbon transitions. Note that Glucose (C6) is cleaved by Aldolase.

CarbonFlow cluster_warning Impossible Zone for Lactate Glc [U-13C6] Glucose (Mass: M+6) FBP Fructose-1,6-BP (Mass: M+6) Glc->FBP Glycolysis GAP GAP (C3) (Mass: M+3) FBP->GAP Aldolase DHAP DHAP (C3) (Mass: M+3) FBP->DHAP Pyr Pyruvate (C3) (Mass: M+3) GAP->Pyr DHAP->GAP TPI Lac Lactate (C3) (Mass: M+3) Pyr->Lac LDH (Max Enrichment M+3) TCA TCA Cycle Pyr->TCA PDH Glu Glutamate (C5) (Mass: M+5) TCA->Glu Anaplerosis/Cycling (Possible M+5)

Figure 1: Carbon atom mapping from [U-13C6] Glucose. Note that Lactate retains the 3-carbon backbone, limiting it to M+3. M+5 is only observed in downstream TCA intermediates like Glutamate.

Phase 4: Analytical Troubleshooting (Mass Spec)

Q: "My M+3 ratio is lower than expected, but M+0 is huge. Is this an instrument issue?"

A: It could be Natural Abundance or Saturation.

Detector Saturation

If the M+0 (unlabeled) peak is too intense, the detector enters a non-linear range, under-reporting the M+0 area relative to the smaller isotopologues, or vice versa.

  • Test: Dilute the sample 1:10 and re-inject. Does the distribution change? If yes, you were saturated.

Natural Abundance Correction (NAC)

All organic molecules contain naturally occurring 13C (1.1% per carbon).

  • The Issue: A pure "unlabeled" lactate sample is not 100% M+0. It is ~96.7% M+0, ~3.2% M+1, etc.

  • The Fix: You must apply a mathematical correction matrix (e.g., using IsoCor or specialized software) to subtract the natural background.

  • Reference: Fernandez et al. (1996) established the matrix method for correction [1].

Incomplete Derivatization (GC-MS only)

If using TBDMS or MOX-TMS, ensure the reaction is complete. Incomplete derivatization can lead to peak tailing or "ghost" peaks that interfere with integration.

Phase 5: Experimental Protocol for Validation

To definitively troubleshoot your low enrichment, perform this " Tracer Validation" experiment:

  • Media Prep: Prepare DMEM with 0 mM Glucose . Add 25 mM [U-13C6] Glucose (purity >99%).

  • Serum: Use 10% Dialyzed FBS (or Charcoal-stripped).

  • Seeding: Seed cells. Allow attachment (24h) in normal media.

  • Wash: Wash 2x with PBS to remove residual 12C-glucose.

  • Pulse: Add the 13C-media.

  • Timepoints: Collect at 0h, 1h, 6h, 24h.

  • Analysis:

    • If Lactate M+3 is <90% at 24h: You have a massive non-glucose carbon source (Autophagy or Amino Acids).

    • If Lactate M+3 is >90%: Your previous low enrichment was due to Undialyzed FBS or Residual Media .

References

  • Fernandez, C. A., Des Rosiers, C., Previs, S. F., David, F., & Brunengraber, H. (1996). Correction of 13C mass isotopomer distributions for natural stable isotope abundance. Journal of Mass Spectrometry, 31(3), 255-262. Link

  • Buescher, J. M., et al. (2015).[1][2] A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 34, 189-201. Link

  • Jang, C., Chen, L., & Rabinowitz, J. D. (2018). Metabolomics and Isotope Tracing. Cell, 173(4), 822–837. Link

Sources

Technical Support Center: Minimizing Isotopic Scrambling in D-Glucose-2,3,4,5,6-¹³C₅ Experiments

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing D-Glucose-2,3,4,5,6-¹³C₅ in stable isotope tracing experiments. Our focus is to equip you with the knowledge and protocols necessary to minimize isotopic scrambling, ensuring the integrity and accuracy of your metabolic flux analysis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions and foundational concepts related to isotopic scrambling in ¹³C-glucose tracing studies.

Q1: What is isotopic scrambling and why is it a problem?

A: Isotopic scrambling refers to the redistribution of isotopic labels (in this case, ¹³C) within a molecule, leading to labeling patterns that do not directly reflect the primary metabolic pathway of interest. In the context of D-Glucose-2,3,4,5,6-¹³C₅, scrambling can occur through reversible enzymatic reactions and metabolic cycling, which can complicate the interpretation of mass isotopomer distributions (MIDs).[1][2] This can lead to inaccurate calculations of metabolic fluxes and misinterpretation of pathway activity.

Q2: What are the primary biochemical drivers of scrambling with ¹³C-glucose tracers?

A: The primary drivers of scrambling for glucose tracers are centrally located in metabolism:

  • Pentose Phosphate Pathway (PPP): The reversible reactions of the non-oxidative PPP are a major source of scrambling, as they can rearrange the carbon backbone of glucose-derived sugars.

  • TCA Cycle: Entry of ¹³C-labeled pyruvate into the tricarboxylic acid (TCA) cycle leads to extensive scrambling of the labels as the symmetrical molecules of succinate and fumarate are formed.[2]

  • Gluconeogenesis: The reversal of glycolysis, can also contribute to the redistribution of labels.[1]

Q3: How does my experimental setup, from cell culture to sample quenching, impact scrambling?

A: Every step of your workflow can influence the degree of isotopic scrambling. Key considerations include:

  • Tracer Incubation Time: Achieving isotopic steady state is crucial for accurate flux analysis.[3][4] However, excessively long incubation times can sometimes exacerbate scrambling through extensive metabolic cycling. The optimal time depends on the pathways of interest, with glycolysis reaching a steady state much faster than pathways for nucleotide synthesis.[4]

  • Metabolic Quenching: Inefficient quenching of metabolic activity during sample collection is a critical source of error.[5][6][7] If enzymes are not rapidly inactivated, they will continue to process labeled substrates, leading to post-harvest scrambling and inaccurate metabolite profiles.

Q4: What is the difference between isotopic scrambling and natural isotope abundance?

A: Isotopic scrambling is a biochemical phenomenon that occurs during an experiment, while natural isotope abundance is a fundamental property of the elements themselves. All carbon-containing molecules have a small, naturally occurring fraction of ¹³C (approximately 1.1%). When analyzing mass spectrometry data, it is essential to correct for this natural abundance to accurately determine the enrichment from the ¹³C-labeled tracer.[8][9]

Part 2: Troubleshooting Guide: Common Issues and Solutions

This section provides a problem-oriented approach to identifying and resolving common issues that lead to isotopic scrambling.

Observed Problem Potential Cause(s) Recommended Solution(s)
Unexpected ¹³C labeling in the C1 position of glucose-6-phosphate. Reversible activity of the non-oxidative pentose phosphate pathway.This is a known metabolic phenomenon. Consider using alternative tracers like [1,2-¹³C₂]glucose to better resolve PPP and glycolytic fluxes.[10][11]
High variance in labeling patterns between biological replicates. Inconsistent metabolic quenching.Implement a rapid and validated quenching protocol. For suspension cultures, rapid filtration followed by quenching in -80°C methanol is highly effective.[5][6]
Lower than expected enrichment in downstream metabolites. Isotope impurity of the tracer.Always verify the isotopic purity of your D-Glucose-2,3,4,5,6-¹³C₅ tracer from the manufacturer's certificate of analysis.
Inefficient cellular uptake of the tracer.Optimize tracer concentration and incubation time for your specific cell type and experimental conditions.
Matrix effects in LC-MS analysis.Use a stable isotope-labeled internal standard for each analyte to correct for matrix effects.[12]
Labeling patterns inconsistent with known metabolic pathways. Contamination of samples or reagents.Ensure all reagents and consumables are of high purity and free from contaminating metabolites.
Incorrect data processing.Utilize software designed for natural abundance correction and be meticulous in setting the parameters for isotopologue extraction.[8][13][14][15]

Part 3: Validated Experimental Protocols

These step-by-step protocols are designed to minimize isotopic scrambling and ensure high-quality data.

Protocol 1: Cell Culture and Isotope Labeling
  • Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase at the time of the experiment.

  • Media Preparation: Prepare the labeling medium by supplementing glucose-free media with D-Glucose-2,3,4,5,6-¹³C₅ to the desired final concentration. Ensure all other nutrient concentrations are identical to the control medium.[16]

  • Tracer Incubation:

    • Aspirate the standard growth medium.

    • Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the prepared labeling medium to the cells.

    • Incubate under standard culture conditions (e.g., 37°C, 5% CO₂) for a predetermined duration to approach isotopic steady state.[16] This time should be optimized for your specific experimental goals.

Protocol 2: Rapid Metabolic Quenching and Metabolite Extraction

This protocol is adapted for adherent cell cultures.

  • Preparation: Have a quenching solution of 80% methanol pre-chilled to -80°C.[16]

  • Quenching:

    • Aspirate the labeling medium from the culture dish.

    • Immediately add the ice-cold 80% methanol to the cells to quench metabolic activity.[16]

  • Extraction:

    • Place the culture dish on a rocker at 4°C for 10 minutes to facilitate metabolite extraction.

    • Scrape the cells into the methanol solution.

    • Transfer the cell lysate to a microcentrifuge tube.

  • Sample Processing:

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.[16]

    • Transfer the supernatant containing the metabolites to a new tube.

    • Dry the metabolite extract using a vacuum concentrator or under a stream of nitrogen.

    • Store the dried metabolite pellets at -80°C until LC-MS analysis.[16]

Part 4: Data Analysis and Correction

Accurate data analysis is critical to obtaining meaningful results from your isotope tracing experiments.

Natural Abundance Correction:

It is imperative to correct your mass spectrometry data for the natural abundance of stable isotopes.[8][9] Several software packages are available for this purpose:

  • Corna: A Python-based tool for natural abundance correction.[8]

  • IsoCorrectoR: An R-based tool that corrects for natural abundance and tracer impurity.[9]

  • ICT (Isotope Correction Toolbox): A Perl-based tool that can handle tandem mass spectrometry data.[13]

  • AccuCor: An algorithm designed for high-resolution mass spectrometry data.[14]

  • PolyMID-Correct: A tool that can handle both high- and low-resolution data.[15]

Data Interpretation:

The interpretation of labeling patterns requires a solid understanding of cellular metabolism. The mass isotopomer distributions (MIDs) of key metabolites will provide insights into the relative activities of different pathways.[3]

Part 5: Visualization of Key Concepts

Workflow for Minimizing Isotopic Scrambling

experimental_workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis start Start cell_culture Culture Cells to Exponential Phase start->cell_culture media_prep Prepare Labeling Medium tracer_incubation Incubate with D-Glucose-2,3,4,5,6-13C5 media_prep->tracer_incubation cell_culture->media_prep quenching Rapid Metabolic Quenching (-80°C Methanol) tracer_incubation->quenching extraction Metabolite Extraction quenching->extraction lc_ms LC-MS Analysis extraction->lc_ms data_processing Data Processing & Natural Abundance Correction lc_ms->data_processing interpretation Metabolic Flux Interpretation data_processing->interpretation finish End interpretation->finish

Caption: Experimental workflow for ¹³C glucose tracing.

Major Pathways Contributing to Scrambling

scrambling_pathways glucose D-Glucose-2,3,4,5,6-13C5 g6p Glucose-6-Phosphate glucose->g6p ppp Pentose Phosphate Pathway g6p->ppp glycolysis Glycolysis g6p->glycolysis ppp->glycolysis pyruvate Pyruvate glycolysis->pyruvate gluconeogenesis Gluconeogenesis glycolysis->gluconeogenesis tca TCA Cycle pyruvate->tca tca->gluconeogenesis

Caption: Key metabolic pathways involved in isotopic scrambling.

References

  • Corna - An Open Source Python Tool For Natural Abundance Correction In Isotope Tracer Experiments. bioRxiv. [Link]

  • IsoCorrectoR: Isotope correction in stable isotope labeling experiments in metabolomics. Publikationsserver der Universität Regensburg. [Link]

  • ICT: isotope correction toolbox. Bioinformatics - Oxford Academic. [Link]

  • accucor: Natural Abundance Correction of Mass Spectrometer Data. CRAN. [Link]

  • ¹³C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures. Analytical Chemistry - ACS Publications. [Link]

  • Correcting for Naturally Occurring Mass Isotopologue Abundances in Stable-Isotope Tracing Experiments with PolyMID. MDPI. [Link]

  • ¹³C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures (Journal Article). OSTI.GOV. [Link]

  • Isotope correction of mass spectrometry profiles. Wiley Online Library. [Link]

  • 1 ¹³C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from 1 Suspension Cell Cultures 2 3 4 5 6 7 8. OSTI. [Link]

  • D-Glucose. Food & Feed Analysis. [Link]

  • Isotope tracing in health and disease. PMC - NIH. [Link]

  • Quenching Methods for the Analysis of Intracellular Metabolites. SpringerLink. [Link]

  • Targeted Metabolomic Methods for ¹³C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). PMC. [Link]

  • Stable isotope tracing reveals glucose metabolism characteristics of drug-resistant B-cell acute lymphoblastic leukemia. ResearchGate. [Link]

  • Advances in Stable Isotope Tracer Methodology Part 1: Hepatic metabolism via isotopomer analysis and post-prandial lipolysis modeling. PMC - NIH. [Link]

  • (PDF) Analytical Methods for NonTraditional Isotopes. ResearchGate. [Link]

  • A critical review on isotopic fractionation correction methods for accurate isotope amount ratio measurements by MC-ICP-MS. Journal of Analytical Atomic Spectrometry (RSC Publishing). [Link]

  • A Beginner's Guide to Metabolic Tracing. Bitesize Bio. [Link]

  • A roadmap for interpreting ¹³C metabolite labeling patterns from cells. PMC - NIH. [Link]

  • Safety Data Sheet: D(+)-Glucose. Carl ROTH. [Link]

  • ¹³C Glucose Qualitative Flux Analysis in HepG2 cells. Agilent. [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. [Link]

  • Metabolomics and isotope tracing. eScholarship.org. [Link]

  • Systems-level analysis of isotopic labeling in untargeted metabolomic data by X ¹³CMS. Nature Protocols. [Link]

  • An optimization method for untargeted MS-based isotopic tracing investigations of metabolism. PMC. [Link]

  • Stable Isotopic labeling of 1,2 ¹³C₂-Glucose and 1,6 ¹³C₂-Glucose for tracing CHO cell and mass spectrometry-based metabolomics. Food and Drug Administration. [Link]

  • Stable Isotope Tracing Reveals an Altered Fate of Glucose in N-Acetyltransferase 1 Knockout Breast Cancer Cells. MDPI. [Link]

  • Matrix effect on chemical isotope labeling and its implication in metabolomic sample preparation for quantitative metabolomics | Request PDF. ResearchGate. [Link]

  • Separation and Purification of Glucose in Sake for Carbon Stable Isotope Analysis | Request PDF. ResearchGate. [Link]

  • Impact of duration of infusion and choice of isotope label on isotope recycling in glucose homeostasis. PubMed. [Link]

  • Application of Isotopic Techniques Using Constant Specific Activity or Enrichment to the Study of Carbohydrate Metabolism. PMC. [Link]

Sources

identifying impurities in commercial D-Glucose-2,3,4,5,6-13C5 reagents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: D-Glucose-2,3,4,5,6-


C

Reagents

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Characterization & Impurity Profiling of [2,3,4,5,6-


C

] D-Glucose

Introduction: The Precision of Partial Labeling

Welcome to the technical support hub for D-Glucose-2,3,4,5,6-


C

. This reagent is a precision tool used primarily to dissect metabolic pathways where Carbon-1 (C1) fate is distinct from the rest of the carbon skeleton (C2-C6), such as distinguishing glycolysis from the Pentose Phosphate Pathway (PPP).

Because this isotopologue is typically synthesized via chain elongation (Kiliani-Fischer synthesis) adding a


C-C1 to a [U-

C

] pentose core, it carries a unique impurity profile distinct from uniformly labeled glucose. This guide addresses the specific "ghost signals," mass shifts, and inhibition issues you may encounter.

Module 1: Isotopic Purity & Mass Spectrometry

User Question: I ordered [2,3,4,5,6-


C

] glucose, but my mass spectrometer shows a significant M+6 peak. Did I receive [U-

C

] glucose by mistake?

Technical Diagnosis: Not necessarily. While a shipping error is possible, an M+6 signal often arises from isotopic impurity in the starting material or natural abundance contribution .

  • Synthesis Origin: This compound is made by reacting [U-

    
    C
    
    
    
    ] D-arabinose with
    
    
    C-cyanide. If the starting arabinose contained any [U-
    
    
    C
    
    
    ] impurities that were also chain-extended with a trace
    
    
    C-cyanide (rare) or if the manufacturer used a [U-
    
    
    C
    
    
    ] glucose reduction method (less common), M+6 appears.
  • Natural Abundance: The C1 is

    
    C (98.9% natural abundance). However, 1.1% of your "correct" molecules will naturally have a 
    
    
    
    C at position C1, creating a physical M+6 species (
    
    
    C
    
    
    +
    
    
    C
    
    
    ).

Troubleshooting Protocol: HRMS Verification To distinguish a true [U-


C

] contaminant from natural abundance:
  • Calculate Theoretical M+6:

    • Target molecule:

      
      C
      
      
      
      
      
      C
      
      
      H
      
      
      O
      
      
      .
    • Probability of C1 being

      
      C (Natural Abundance) 
      
      
      
      1.1%.
    • If your M+6 peak is

      
       1.1% of the M+5 peak intensity, this is normal .
      
    • If M+6 > 5%, you have significant [U-

      
      C
      
      
      
      ] contamination.
  • Fragment Analysis (MS/MS):

    • Perform MS/MS on the precursor.

    • Look for the C1-C2 cleavage fragment.

    • If C1 is

      
      C, the C1-containing fragment will lack the label mass shift relative to a fully labeled standard.
      

Module 2: Stereochemical Purity (The Mannose Trap)

User Question: My metabolic flux data shows unexpected labeling in mannose-6-phosphate pools, or "ghost peaks" in my HPLC chromatograms near glucose.

Technical Diagnosis: You are likely seeing D-Mannose-2,3,4,5,6-


C

.

The Mechanism: The Kiliani-Fischer synthesis adds the C1 carbon to D-arabinose.[1][2] This reaction is not stereospecific; it creates a mixture of two epimers: Glucose (C2-OH right) and Mannose (C2-OH left). While manufacturers purify this, trace Mannose often remains.

Impact:

  • Metabolism: Mannose enters glycolysis via Hexokinase but is processed differently (phosphomannose isomerase), potentially skewing flux calculations if assumed to be glucose.

  • Cell Culture: High mannose content can alter glycosylation profiles in antibody production.

Visualizing the Impurity Logic

ImpurityLogic Start Starting Material: [U-13C5] D-Arabinose Reaction Step 1: Kiliani-Fischer (+ 12C-Cyanide) Start->Reaction Mixture Intermediate Mixture: Glucononitrile + Mannononitrile Reaction->Mixture Reduction Step 2: Reduction Mixture->Reduction Target Target Product: D-Glucose-2,3,4,5,6-13C5 Reduction->Target Major Product Impurity Major Impurity: D-Mannose-2,3,4,5,6-13C5 Reduction->Impurity Epimeric Byproduct

Figure 1: The synthetic origin of the Mannose impurity. Both species have identical mass (M+5) and cannot be distinguished by standard MS, only by chromatography or NMR.

Module 3: NMR Verification (The Gold Standard)

User Question: How do I definitively prove I have the 2,3,4,5,6-labeled species and not the Uniformly labeled one?

Technical Diagnosis: Use


H-NMR  or 

C-NMR
to look for Spin-Spin Coupling (

-coupling)
between C1 and C2.
  • Target (2,3,4,5,6-

    
    C
    
    
    
    ):
    C1 is
    
    
    C. C2 is
    
    
    C.
    • Because C1 is

      
      C (NMR silent), it cannot  split the signal of C2.
      
    • Result: The C2 signal in

      
      C-NMR will appear as a doublet (coupled to C3) but not a doublet-of-doublets (no coupling to C1).
      
    • Proton NMR: The anomeric proton (H1) is attached to

      
      C. It will appear as a standard doublet (coupling to H2). It will not  show the massive satellite peaks (
      
      
      
      Hz) caused by being attached to a
      
      
      C.
  • Impurity ([U-

    
    C
    
    
    
    ]):
    C1 is
    
    
    C.
    • Result: H1 shows huge

      
      C satellites.
      

Experimental Protocol: Rapid Purity Check

ExperimentParameterExpected Result (Target)Expected Result (Impurity)

H NMR
H1 Satellite No satellites (Singlet/Doublet only)Large satellites (

Hz)

C NMR
C1 Peak No signal (or tiny natural abundance)Strong Signal

C NMR
C2 Coupling Coupled only to C3 (

Hz)
Coupled to C1 AND C3 (dd)

Module 4: Chemical Contaminants (Borate & Solvents)

User Question: My enzymatic assay is failing even though the glucose concentration is correct. What else is in there?

Technical Diagnosis: The culprit is likely Borate . Sugars are often purified using ion-exchange resins. Borate is sometimes used to separate sugar isomers (like glucose/mannose) because it forms charged complexes with diols. If not removed aggressively, borate remains.

  • Why it matters: Borate complexes with the diols on glucose, altering its structure and inhibiting glycolytic enzymes (like hexokinase and G6PDH).

Troubleshooting Guide: Borate Detection

  • Colorimetric Test: Use the Curcumin or Azomethine-H method. A color change indicates free borate.

  • MS Artifacts: In MALDI or ESI-MS, look for repeating mass units of +8 Da or +10.8 Da (Boron mass shift patterns) on your sugar peaks.

  • Removal: If detected, treat the solution with methanol and evaporate repeatedly (forms volatile trimethyl borate).

Summary Troubleshooting Flowchart

Troubleshooting cluster_MS Isotopic Analysis cluster_NMR Stereo/Positional Analysis cluster_Chem Functional Analysis Start Issue Detected CheckMS Check Mass Spec (MS) Start->CheckMS M6Peak High M+6 Peak? CheckMS->M6Peak Calc Calc Natural Abundance (1.1% of M+5) M6Peak->Calc Yes CheckNMR Run 1H NMR M6Peak->CheckNMR No (M+5 dominant) Problem1 Impurity: [U-13C6] Glucose Calc->Problem1 If > 1.5% H1Split H1 Satellites (170Hz)? CheckNMR->H1Split Problem2 Impurity: C1 is 13C labeled H1Split->Problem2 Yes CheckHPLC HPLC/IC Analysis H1Split->CheckHPLC No ExtraPeak Peak near Glucose? CheckHPLC->ExtraPeak Problem3 Impurity: Mannose-13C5 ExtraPeak->Problem3 Yes

Figure 2: Step-by-step diagnostic workflow for identifying the three main classes of impurities.

References

  • Isomer Separation & Kiliani-Fischer Context: Alavi Talab, H. (2017). Investigation of glucose and mannose separation by HPLC method. European Online Journal of Natural and Social Sciences. Link

  • MS Fragmentation of Isotopomers: Patras, M. A., et al. (2023). Understanding the fragmentation of glucose in mass spectrometry. Journal of Mass Spectrometry. Link

  • Borate Contamination in Sugar Analysis: Nishikaze, T., et al. (2013).[3] Boron released from borosilicate glass forms unusual in situ derivatives in MALDI-MS. Shimadzu Technical Report. Link

  • NMR of Glucose Isotopomers: Adekoya, J. A., et al. (2013). Nuclear Magnetic Resonance (NMR) Analysis of D-(+)-Glucose. IOSR Journal of Applied Chemistry. Link

  • Metabolic Flux Analysis Standards: Creative Proteomics. 13C-labeled glucose for 13C-MFA. Link

Sources

Technical Support Center: Mass Shift Resolution for [2,3,4,5,6-13C5]Glucose

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Type: Technical Troubleshooting & Experimental Design Subject: Resolving Mass Isotopomer Distribution (MID) Discrepancies in 13C5-Glucose Tracing

Executive Summary

You are likely visiting this page because your mass spectrometry data for [2,3,4,5,6-13C5]glucose (13C5-Glc) does not match the intuitive patterns seen with Uniformly Labeled ([U-13C6]) glucose.

The Core Issue: Unlike U-13C6 glucose, 13C5-Glc contains a


C atom at position 1 . This asymmetry creates distinct "split" labeling patterns in glycolysis and the TCA cycle that are often mistaken for experimental error, tracer impurity, or metabolic scrambling.

This guide dissects the atom mapping mechanics to resolve these discrepancies.

Module 1: The Glycolysis "Split" (Pyruvate & Lactate)

User Complaint: "I fed my cells M+5 glucose, but my Lactate/Pyruvate pool is a mix of M+2 and M+3. I expected uniform M+3 labeling."

The Mechanism

Glycolysis cleaves the 6-carbon glucose backbone into two 3-carbon trioses (Dihydroxyacetone phosphate [DHAP] and Glyceraldehyde-3-phosphate [GAP]).

  • Triose A (from Glucose C1-C3): Contains the unlabeled C1 (

    
    C) and labeled C2, C3 (
    
    
    
    C). Result: M+2 .
  • Triose B (from Glucose C4-C6): Contains C4, C5, C6 (all

    
    C). Result: M+3 .
    

Because triose phosphate isomerase equilibrates these pools, your downstream glycolytic intermediates (3-PG, PEP, Pyruvate, Lactate) will appear as a 50/50 mixture of M+2 and M+3 (assuming no dilution).

Visualization: The Carbon Fate Map

GlycolysisSplit cluster_glucose Glucose [2,3,4,5,6-13C5] cluster_products Glycolytic Cleavage (Aldolase) Glc_C1 C1 (12C) Glc_C2 C2 (13C) DHAP DHAP Pool (From C1-C3) Mass Shift: M+2 Glc_C1->DHAP Contains 12C Glc_C3 C3 (13C) Glc_C2->DHAP Glc_C4 C4 (13C) Glc_C3->DHAP Glc_C5 C5 (13C) GAP GAP Pool (From C4-C6) Mass Shift: M+3 Glc_C4->GAP Glc_C6 C6 (13C) Glc_C5->GAP Glc_C6->GAP All 13C

Caption: Atom mapping of 13C5-Glucose cleavage. Note the generation of distinct M+2 and M+3 pools.

Module 2: The TCA Cycle Entry (Acetyl-CoA & Citrate)

User Complaint: "My Citrate M+2 enrichment is lower than expected, and I see significant M+1. Is my tracer degrading?"

The Mechanism

The discrepancy propagates into the TCA cycle via the Pyruvate Dehydrogenase (PDH) complex. PDH decarboxylates pyruvate, removing Carbon 1 (the carboxyl group) as CO2.

  • From M+2 Pyruvate (derived from Glc C1-C3):

    • Structure: Methyl(

      
      C)-Carbonyl(
      
      
      
      C)-Carboxyl(
      
      
      C).
    • Reaction: Loses Carboxyl (

      
      C).
      
    • Resulting Acetyl-CoA: Methyl(

      
      C)-Carbonyl(
      
      
      
      C). Shift: M+1 .
  • From M+3 Pyruvate (derived from Glc C4-C6):

    • Structure: Methyl(

      
      C)-Carbonyl(
      
      
      
      C)-Carboxyl(
      
      
      C).
    • Reaction: Loses Carboxyl (

      
      C).
      
    • Resulting Acetyl-CoA: Methyl(

      
      C)-Carbonyl(
      
      
      
      C). Shift: M+2 .

Diagnostic Table: Expected Mass Shifts

MetaboliteOrigin Carbon (Glucose)Labeling PatternResulting Mass Shift
Pyruvate C1-C2-C3

C-

C-

C
M+2
Pyruvate C4-C5-C6

C-

C-

C
M+3
Acetyl-CoA From M+2 Pyruvate

C-

C
M+1
Acetyl-CoA From M+3 Pyruvate

C-

C
M+2
Citrate Acetyl-CoA + OAA(M+1/M+2) + OAAMix of M+1, M+2, etc.
Module 3: GC-MS Fragmentation Artifacts

User Complaint: "I am measuring glucose enrichment using GC-MS (Aldonitrile Pentaacetate derivative). I see M+4 peaks instead of M+5."

The Mechanism

In Electron Impact (EI) ionization, the molecular ion is often unstable. You must know exactly which carbons are retained in the fragment you are integrating.

  • Common Fragment m/z 328 (Aldonitrile Pentaacetate): Typically corresponds to the C1–C5 fragment (losing C6 and its attached groups).

    • Scenario: You have [2,3,4,5,6-13C5]Glucose.

    • Fragment C1-C5: Contains C1 (

      
      C) + C2, C3, C4, C5 (
      
      
      
      C).
    • Observed Shift: 4 labeled carbons = M+4 .

    • Troubleshooting: This is correct for this fragment. To see M+5, you must analyze a fragment that retains C2-C6 (or the whole skeleton, if possible via CI mode).

Module 4: Pentose Phosphate Pathway (PPP) Verification

User Complaint: "How do I actually use this tracer to measure PPP flux?"

This is the primary utility of 13C5-glucose. It distinguishes oxidative PPP flux from glycolysis.

  • Oxidative PPP: Decarboxylates C1 of Glucose.

    • C1 is

      
      C. The released CO2 is invisible (M+0).
      
    • The remaining Ribose-5-Phosphate is C2-C6 (all

      
      C). Shift: M+5 .
      
  • Glycolysis: Preserves the skeleton until the split.

    • Does not generate M+5 pentoses directly (requires complex scrambling).

Protocol Check: If you see high M+5 in the Ribose/Nucleotide pool, it confirms the carbon backbone C2-C6 is intact, indicating passage through oxidative PPP (loss of C1).

References & Authoritative Sources
  • Antoniewicz, M. R. (2018).[1][2][3] A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine.[1][2][3] Provides foundational protocols for interpreting split labeling patterns.

  • Metallo, C. M., et al. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells.[2][4] Journal of Biotechnology.[2] Discusses the specific utility of 1,2-13C2 and other non-uniform tracers compared to U-13C6.

  • Buescher, J. M., et al. (2015).[5] A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology.[2] Detailed guide on atom mapping and mass shift prediction.

  • Long, C. P., & Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis.[6] Nature Protocols. Advanced techniques for resolving parallel labeling experiments.

Sources

Validation & Comparative

validation of metabolic models using D-Glucose-2,3,4,5,6-13C5 tracer data

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: Validation of Metabolic Models Using D-Glucose-2,3,4,5,6-13C5 Tracer Data

Executive Summary

In the rigorous validation of metabolic network reconstructions and flux balance analysis (FBA) models, tracer selection is the single most critical experimental variable. While [U-13C6] Glucose and [1-13C] Glucose remain the industry standards for general flux mapping, they suffer from specific resolution limits—particularly regarding the oxidative Pentose Phosphate Pathway (oxPPP) and the equilibration of triose phosphates.

D-Glucose-2,3,4,5,6-13C5 (hereafter Glucose-13C5 ) represents a high-precision alternative. By labeling carbons 2 through 6 (leaving C1 as naturally abundant ^12^C), this tracer acts as a "negative image" of [1-13C] Glucose. This guide details how Glucose-13C5 provides superior signal-to-noise ratios for nucleotide synthesis pathways and distinct mass isotopologue distributions (MIDs) that validate glycolysis-versus-PPP split ratios with greater confidence than traditional tracers.

Part 1: The Tracer Landscape & Mechanistic Logic

To validate a metabolic model, one must experimentally measure intracellular fluxes and compare them to model predictions. The choice of tracer determines which pathways become "visible" to Mass Spectrometry (MS).

The "Reverse Labeling" Mechanism

The power of Glucose-13C5 lies in its atom mapping during the critical split between Glycolysis and the oxPPP.

  • Glycolysis (Retention of C1):

    • Glucose-13C5 (M+5) enters glycolysis.

    • Aldolase splits Fructose-1,6-bP into DHAP (carbons 1-2-3) and GAP (carbons 4-5-6).

    • Result: DHAP contains C1 (unlabeled) + C2,3 (labeled)

      
      M+2 . GAP contains C4,5,6 (all labeled) 
      
      
      
      M+3 .
    • Validation Signal: The ratio of M+2 to M+3 in the pyruvate/lactate pool directly measures the equilibration of Triose Phosphate Isomerase (TPI).

  • Oxidative PPP (Loss of C1):

    • Glucose-6-P Dehydrogenase commits glucose to oxPPP.[1]

    • C1 is decarboxylated as CO2.[2]

    • Result: Since C1 is unlabeled in this tracer, the lost CO2 is invisible (^12^CO2). The remaining Ribulose-5-Phosphate retains carbons 2-6 (all labeled).

    • Validation Signal: The pentose pool becomes M+5 .

Comparative Performance Matrix
Feature[U-13C6] Glucose (Gold Standard)[1-13C] Glucose (Traditional PPP Probe)[2,3,4,5,6-13C5] Glucose (High-Res Alternative)
Primary Use Global flux profiling; TCA cycle anaplerosis.Quantifying oxPPP flux relative to glycolysis.High-precision oxPPP; Nucleotide synthesis; TPI kinetics.
oxPPP Signal Low Resolution. Loss of 1 carbon (M+6

M+5) is hard to distinguish from recycling.
Loss of Signal. Label is lost as ^13^CO2. Product is M+0 (indistinguishable from background).High Signal. Unlabeled C1 lost. Product is M+5 (highly distinct from M+0 background).
Glycolysis Signal Pyruvate is M+3 (uniform).Pyruvate is M+0 (mostly).Pyruvate is distinct mix of M+2 & M+3 .
Downstream Fate Dilutes into complex MIDs in TCA.Label often lost before entering biosynthesis.Label Retained. Excellent for tracing glucose into RNA/DNA (Ribose).
Cost Low ($)Low ($)High (

$)

Part 2: Mechanistic Validation (Pathway Visualization)

The following diagram illustrates the atom transitions that make Glucose-13C5 unique. Note how the "Unlabeled C1" (Blue) serves as a silent marker that is ejected in oxPPP but retained in Glycolysis, creating a binary mass distinction.

G cluster_legend Validation Logic Glc Glucose-13C5 (C1=12C, C2-6=13C) Mass: M+5 G6P G6P (M+5) Glc->G6P F16BP F1,6-BP (M+5) G6P->F16BP Glycolysis CO2 CO2 (C1) Mass: M+0 (Invisible) G6P->CO2 Ru5P Ru5P (C2-C6) Mass: M+5 (Retained Label) G6P->Ru5P oxPPP (G6PDH) DHAP DHAP (C1-C2-C3) Mass: M+2 F16BP->DHAP Aldolase (Top Half) GAP GAP (C4-C5-C6) Mass: M+3 F16BP->GAP Aldolase (Bottom Half) DHAP->GAP TPI (Equilibration) Pyr Pyruvate Pool Mix of M+2 & M+3 DHAP->Pyr GAP->Pyr R5P Ribose-5P Mass: M+5 Ru5P->R5P Info M+5 Pentose = Direct oxPPP Evidence M+2/M+3 Ratio = TPI Efficiency

Figure 1: Atom mapping of D-Glucose-2,3,4,5,6-13C5. Note that oxidative PPP yields a fully labeled pentose (M+5), whereas [1-13C] glucose would yield an unlabeled pentose (M+0).

Part 3: Experimental Protocol for Model Validation

To validate a metabolic model (e.g., a Genome-Scale Metabolic Model or GEM) using this tracer, follow this "Self-Validating" workflow.

Phase 1: Experimental Setup
  • Media Formulation: Prepare glucose-free medium (e.g., DMEM or minimal media). Supplement with 10–25 mM D-Glucose-2,3,4,5,6-13C5 (Isotopic purity >99%).

    • Control: Run a parallel arm with [U-13C6] Glucose to verify total carbon uptake rates.

  • Steady State Culture: Culture cells for at least 5 doublings to ensure Isotopic Steady State (ISS) .

    • Why: Metabolic models (FBA) typically assume steady state. Transient labeling requires non-stationary MFA (INST-MFA), which is computationally more demanding.

  • Quenching & Extraction:

    • Rapidly quench metabolism using cold (-80°C) 80% Methanol/Water.

    • Critical Step: Do not wash with PBS prior to quenching if analyzing secretome; for intracellular metabolites, a rapid (<5s) wash with ammonium carbonate is permissible to remove extracellular glucose.

Phase 2: Mass Spectrometry Measurement

Target specific fragments that reveal the unique signature of this tracer:

  • Pyruvate/Lactate: Monitor m/z for M+2 and M+3.

    • Validation Check: If M+2 is significantly lower than M+3, it indicates incomplete TPI equilibration or high flux through the Entner-Doudoroff pathway (in bacteria).

  • Ribose-5-Phosphate (or RNA ribose): Monitor M+5.

    • Validation Check: High M+5 abundance confirms oxPPP flux. High M+3 or M+2 in this pool indicates non-oxidative PPP recycling (Transketolase activity).

  • Glutamate/TCA Intermediates: Monitor M+2/M+3 entry into the TCA cycle to validate Pyruvate Dehydrogenase (PDH) vs. Pyruvate Carboxylase (PC) activity.

Phase 3: Computational Validation Workflow

Workflow Exp Experiment: Glucose-13C5 MS MS Measurement: (MID Data) Exp->MS Correct Correction: Natural Abundance MS->Correct Compare Fit Analysis: Chi-Square Test Correct->Compare Sim Model Simulation: (FBA/MFA) Sim->Compare Valid Model Validated Compare->Valid SSR < Chi^2 Invalid Reject Topology Refine Constraints Compare->Invalid SSR > Chi^2

Figure 2: The iterative cycle of metabolic model validation using tracer data.

Part 4: Data Processing & Interpretation[3]

When comparing your experimental data to your model's predictions, use the following logic to interpret discrepancies.

Calculating the M+2/M+3 Ratio (Glycolysis)

In a perfect model with infinite TPI speed and no PPP, the ratio of M+2:M+3 in pyruvate should be 1:1.

  • Observation: Excess M+3 (GAP-derived).

  • Model Adjustment: The model likely underestimates the flux of the oxidative PPP (which feeds back into GAP) or overestimates the drain of DHAP into lipid synthesis (Glycerol-3-P).

The "Pentose Purity" Check
  • Observation: Ribose pool is 80% M+5.

  • Interpretation: The oxPPP is the dominant source of nucleotide carbon.

  • Observation: Ribose pool is a mix of M+2, M+3, and M+5.

  • Interpretation: Significant contribution from the non-oxidative branch (Transketolase/Transaldolase).[3]

  • Model Validation: If your FBA model predicts minimal non-oxidative PPP flux but data shows high M+2/M+3 pentose, the model topology regarding Transketolase reversibility is incorrect .

Statistical Fit (The Chi-Square Test)

To formally validate the model, minimize the Sum of Squared Residuals (SSR) between simulated (


) and measured (

) MIDs:

[4]

If the minimized SSR is below the


 critical value (based on degrees of freedom), the model is statistically consistent with the Glucose-13C5 data.

References

  • Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a beginner’s guide. Current Opinion in Biotechnology. Link

  • Metallo, C. M., et al. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology. Link

  • Crown, S. B., & Antoniewicz, M. R. (2013). Rational design of 13C-labeling experiments for metabolic flux analysis in mammalian cells. BMC Systems Biology. Link

  • Zamboni, N., et al. (2009). 13C-based metabolic flux analysis.[4][5][6][7][8][9][10][11] Nature Protocols. Link

  • Long, C. P., & Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis. Nature Protocols. Link

Sources

A Comparative Guide to Ensuring Reproducibility in Metabolic Flux Analysis with D-Glucose-2,3,4,5,6-¹³C₅

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ¹³C-Metabolic Flux Analysis (¹³C-MFA) stands as the gold standard for quantifying intracellular metabolic pathway rates, offering a functional readout of the cellular state.[1][2] However, the power of this technique is intrinsically linked to the reproducibility of its results. Inconsistent findings can arise from subtle variations in experimental design, analytical measurement, and computational modeling.[3][4]

This guide provides an in-depth analysis of the factors governing the reproducibility of ¹³C-MFA, with a specific focus on the use of D-Glucose-2,3,4,5,6-¹³C₅ as a tracer. We will dissect the causality behind experimental choices, present a self-validating workflow, and offer a comparative analysis against other common isotopic tracers to empower you to generate robust and reliable metabolic flux maps.

The Isotopic Tracer: Understanding D-Glucose-2,3,4,5,6-¹³C₅

The choice of an isotopic tracer is the most critical decision in designing a ¹³C-MFA experiment, as it fundamentally determines the precision and accuracy of the resulting flux estimates.[5] D-Glucose-2,3,4,5,6-¹³C₅ is a pentavalently labeled glucose molecule where all carbons except the one at the C1 position are ¹³C isotopes.[6]

Key Characteristics:

  • High Label Incorporation: With five of its six carbons labeled, this tracer provides a strong isotopic signal in downstream metabolites, particularly those entering the Tricarboxylic Acid (TCA) cycle.

  • Unique Pentose Phosphate Pathway (PPP) Tracing: The unlabeled C1 position offers a distinct advantage for resolving PPP activity. In the oxidative branch of the PPP, the C1 carbon of glucose is lost as CO₂.[7] When using D-Glucose-2,3,4,5,6-¹³C₅, the resulting ribose-5-phosphate remains fully ¹³C-labeled (from C2-C6 of the original glucose), providing a clear and distinct labeling pattern to quantify this pathway. This contrasts with [U-¹³C₆]glucose, where the loss of a ¹³C-labeled CO₂ can sometimes complicate interpretations.

  • TCA Cycle Resolution: Similar to [U-¹³C₆]glucose, the [2,3,4,5,6-¹³C₅]pyruvate generated via glycolysis enters the TCA cycle as highly labeled acetyl-CoA, producing rich labeling patterns in TCA intermediates that are essential for resolving cycle fluxes with high precision.[8]

Pillars of Reproducibility in ¹³C-MFA

Achieving reproducible flux maps requires meticulous control over three core domains: Experimental Design, Analytical Measurement, and Computational Analysis.

The Experimental Design: Controlling Biological Variance

Metabolic fluxes are highly sensitive to the cellular microenvironment.[9][10] Failure to control these conditions is a primary source of irreproducibility.

  • Achieving Steady State: ¹³C-MFA fundamentally assumes that cells are at both a metabolic and isotopic steady state.[11]

    • Metabolic Steady State: This is a condition where intracellular metabolite concentrations and metabolic fluxes are constant over time. It is typically achieved by maintaining cells in a constant growth phase (e.g., exponential growth) under defined and unchanging culture conditions.[1][12]

    • Isotopic Steady State: This is reached when the isotopic enrichment of intracellular metabolites no longer changes over time, indicating that the labeled substrate has fully permeated the metabolic network. This often requires culturing cells for a duration equivalent to several cell-doubling times in the presence of the ¹³C tracer.[11]

  • Culture Conditions: The composition of the culture medium, oxygen availability, and pH can dramatically alter metabolic wiring.[9][13] For reproducible results, it is imperative to precisely document and control these parameters. For instance, many standard culture media can inadvertently alter metabolism; DMEM, a common medium, lacks vitamins B7 and B12, which can impact fatty acid metabolism and nutrient fluxes into the TCA cycle.[9]

  • Sampling and Quenching: The process of harvesting cells and halting metabolic activity must be rapid and complete to prevent artifactual changes in metabolite levels and labeling patterns. Cold methanol quenching is a widely accepted standard for effectively stopping enzymatic reactions without causing significant metabolite leakage.

The Analytical Measurement: Ensuring Data Fidelity

The accuracy of the raw mass spectrometry or NMR data is the foundation upon which the entire flux calculation rests.

  • Analytical Platform: Gas Chromatography-Mass Spectrometry (GC-MS) is the most common technique for ¹³C-MFA due to its high precision in determining the mass isotopomer distributions of derivatized amino acids and other central metabolites.[1][14] Nuclear Magnetic Resonance (NMR) can also be used and provides positional information about the isotopes but is generally less sensitive.[1]

  • Data Correction: Raw mass spectrometry data must be corrected for the natural abundance of ¹³C and other isotopes in both the metabolite of interest and any derivatization agents used. Failure to perform this correction accurately will lead to systematic errors in flux estimation.

The Computational Analysis: Validating the Model

Fluxes are not measured directly but are estimated by fitting a mathematical model to the experimental data.[15][16] The robustness of this step is crucial for reproducibility.

  • Metabolic Network Model: The model must accurately represent the known biochemistry of the organism being studied. Any missing reactions or incorrect atom transitions will lead to erroneous flux calculations.[4] It is critical to clearly define the network model used in any publication.[4]

  • Flux Estimation & Statistical Validation: Software such as METRAN, INCA, or 13CFLUX2 are used to solve the complex system of equations and estimate the flux values.[1][17][18] A critical step for ensuring trustworthiness is to perform a goodness-of-fit analysis, often using a chi-squared (χ²) test, to validate that the model adequately describes the experimental data.[19][20] Furthermore, calculating confidence intervals for each estimated flux is essential to understand the precision of the results.[4]

A Self-Validating Workflow for Reproducible ¹³C-MFA

This protocol integrates best practices to form a self-validating system, ensuring that the generated flux map is a robust representation of cellular metabolism.

MFA_Workflow cluster_exp Experimental Phase cluster_analytical Analytical Phase cluster_computational Computational Phase A 1. Cell Culture Establish steady-state growth in defined medium B 2. Isotope Labeling Switch to medium with D-Glucose-2,3,4,5,6-¹³C₅ A->B C 3. Verification Confirm isotopic steady state (e.g., time-course sampling) B->C D 4. Harvest & Quench Rapidly halt metabolism (e.g., cold methanol) C->D E 5. Sample Prep Hydrolyze biomass (protein), derivatize amino acids D->E F 6. GC-MS Analysis Acquire mass isotopomer distribution (MID) data E->F Metabolite Extracts G 7. Data Correction Correct for natural isotope abundance F->G I 9. Flux Estimation Fit model to MIDs using software (e.g., INCA) G->I Corrected MIDs H 8. Model Definition Define metabolic network and atom transitions H->I J 10. Statistical Validation Goodness-of-fit test (χ²) Calculate confidence intervals I->J K 11. Flux Map Generate reproducible metabolic flux results J->K

Caption: A comprehensive workflow for reproducible ¹³C-MFA.

Detailed Experimental Protocol:

  • Cell Seeding and Culture: Seed cells in a defined culture medium. Maintain the culture under tightly controlled conditions (e.g., temperature, O₂, pH) to achieve a metabolic steady state, typically during the exponential growth phase.[1]

  • Isotope Labeling: Switch the culture to an identical medium where the primary glucose source has been replaced with D-Glucose-2,3,4,5,6-¹³C₅.

  • Achieving Isotopic Steady State: Culture the cells for a sufficient duration to achieve >95% isotopic steady state. This should be empirically determined but is often at least 5 cell-doubling times.[1]

  • Extracellular Rate Measurement: Throughout the culture period, collect aliquots of the medium to measure the uptake rate of glucose and the secretion rates of products like lactate and amino acids using techniques like HPLC. These rates are essential constraints for the metabolic model.[12]

  • Harvesting and Quenching: Rapidly harvest the cells and immediately quench metabolism by adding a cold solvent, such as a methanol-water mixture, to prevent further enzymatic activity.

  • Biomass Hydrolysis: Pellet the quenched cells and hydrolyze the protein content using 6M HCl to release individual amino acids.

  • Derivatization: Derivatize the amino acids (e.g., using TBDMS) to make them volatile for GC-MS analysis.

  • GC-MS Analysis: Analyze the derivatized amino acids by GC-MS to obtain the mass isotopomer distributions (MIDs) for each fragment.

  • Data Processing: Correct the raw MIDs for the natural abundance of ¹³C and other heavy isotopes.

  • Flux Calculation: Using a software package like INCA or METRAN, provide the metabolic network model, the corrected MIDs, and the measured extracellular rates to estimate the intracellular fluxes.[1][17]

  • Statistical Analysis: Perform a goodness-of-fit test to ensure the model is statistically consistent with the data. Calculate the 95% confidence intervals for all estimated fluxes to assess their precision.[4][19]

Comparative Analysis of Glucose Tracers

While D-Glucose-2,3,4,5,6-¹³C₅ is a powerful tracer, no single tracer is optimal for resolving all fluxes in the network.[5][21] The choice should be guided by the specific pathways of interest. Parallel labeling experiments, where cells are grown in separate cultures with different tracers, can provide the highest resolution across the entire metabolic network.[5][14]

Tracer(s)Target Pathways & StrengthsLimitations
D-Glucose-2,3,4,5,6-¹³C₅ TCA Cycle, Anaplerosis, PPP: Excellent for resolving TCA cycle fluxes due to high label enrichment. Unlabeled C1 provides a clear signal for oxidative PPP flux.May provide less resolution for specific glycolytic exchange fluxes compared to doubly labeled tracers.
[1,2-¹³C₂]glucose Glycolysis & PPP: Considered the optimal single tracer for precisely estimating fluxes in glycolysis and the pentose phosphate pathway.[11][21] The specific labeling pattern allows for clear differentiation between these pathways.[5][22]Provides less precise estimates for TCA cycle fluxes compared to more heavily labeled glucose tracers.[21]
[U-¹³C₆]glucose TCA Cycle: Provides the highest possible label incorporation into pyruvate and acetyl-CoA, making it excellent for resolving TCA cycle fluxes.[21]Can be less effective at resolving the split between glycolysis and the PPP compared to positionally labeled tracers.
[1,6-¹³C₂]glucose Overall Network Precision: Identified as one of the best single tracers for producing high flux precision across the entire central carbon metabolism network.[23]
Parallel Labeling: e.g., [1,2-¹³C₂]glucose +[U-¹³C₆]glucoseEntire Network (High-Resolution): The combination of data from multiple tracer experiments provides the most comprehensive constraints, significantly improving the precision and resolution of all fluxes across the network.[14][23]Higher cost and experimental complexity.

Conclusion: A Commitment to Rigor

The reproducibility of ¹³C-MFA results is not a matter of chance but a direct outcome of rigorous experimental design, meticulous analytical work, and statistically validated computational analysis. The use of D-Glucose-2,3,4,5,6-¹³C₅ offers specific advantages for dissecting the TCA cycle and Pentose Phosphate Pathway. However, as this guide has detailed, the choice of tracer is just one component of a necessarily holistic approach. By embracing the principles of steady-state culture, precise analytics, and robust statistical validation, researchers can ensure their flux maps are not just a single snapshot, but a reliable, reproducible, and ultimately more insightful characterization of the cellular metabolic phenotype.

References

  • Metallo, C. M., Walther, J. L., & Stephanopoulos, G. (2011). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology. [Link]

  • Le, A., & S.A. (2012). Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: A new precision and synergy scoring system. Metabolic Engineering. [Link]

  • Zamboni, N., Fischer, E., & Sauer, U. (2005). FiatFlux – a software for metabolic flux analysis from 13C-glucose experiments. BMC Bioinformatics. [Link]

  • MIT Technology Licensing Office. METRAN - Software for 13C-metabolic Flux Analysis. MIT TLO. [Link]

  • Heffron, J., & J.D. (2023). Model Validation and Selection in Metabolic Flux Analysis and Flux Balance Analysis. Metabolites. [Link]

  • Long, C. P., & Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis. Nature Protocols. [Link]

  • Norbäck, M., et al. (2022). Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors. PLOS Computational Biology. [Link]

  • Antoniewicz, M. R. (2018). A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist. Experimental & Molecular Medicine. [Link]

  • Antoniewicz, M. R. (2018). Fig. 6 Two alternative 13 C-glucose-tracing strategies for analysis of... ResearchGate. [Link]

  • Nöh, K., et al. (2021). Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis. Frontiers in Bioengineering and Biotechnology. [Link]

  • Tng, P. (2024). The effects of culture conditions on cell metabolism and function. Apollo - University of Cambridge Repository. [Link]

  • Bastin, B., & Richelle, A. (2021). Metabolic Flux Analysis of VERO Cells under Various Culture Conditions. Processes. [Link]

  • Norbäck, M., et al. (2022). Validation-based model selection for 13 C metabolic flux analysis with uncertain measurement errors. PLOS Computational Biology. [Link]

  • Heffron, J., & Dean, J. (2023). Model validation and selection in metabolic flux analysis and flux balance analysis. ResearchGate. [Link]

  • Weitzel, M., et al. (2013). 13CFLUX2: high-performance software for 13C-based metabolic flux analysis. Bioinformatics. [Link]

  • Fiehn Lab. (2017). Flux-analysis. UC Davis. [Link]

  • de Falco, B., et al. (2022). Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. Analytical Methods. [Link]

  • Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine. [Link]

  • Templeton, T. D., & E. (2013). Metabolic flux rewiring in mammalian cell cultures. Biotechnology Journal. [Link]

  • Wu, C., et al. (2023). FreeFlux: A Python Package for Time-Efficient Isotopically Nonstationary Metabolic Flux Analysis. ACS Synthetic Biology. [Link]

  • Chen, X., & G. (2015). Achieving Metabolic Flux Analysis for S. cerevisiae at a Genome-Scale: Challenges, Requirements, and Considerations. Fermentation. [Link]

  • Wang, D., et al. (2024). Metabolic State Shift and Stochastic Cell Culture Process Prediction. arXiv. [Link]

  • Crown, S. B., & Antoniewicz, M. R. (2013). Publishing 13C metabolic flux analysis studies: A review and future perspectives. Metabolic Engineering. [Link]

  • Gebril, H. M., et al. (2018). Updates to a 13C metabolic flux analysis model for evaluating energy metabolism in cultured cerebellar granule neurons from neonatal rats. Neurochemical Research. [Link]

  • Cocuron, J., & A. (2014). 13 C Metabolic Flux Analysis: From the Principle to Recent Applications. ResearchGate. [Link]

  • Shen, T., et al. (2021). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience. [Link]

  • Provost, A., & B. (2021). How to Tackle Underdeterminacy in Metabolic Flux Analysis? A Tutorial and Critical Review. Processes. [Link]

  • Töpfer, N., & N. (2018). Advances in metabolic flux analysis toward genome-scale profiling of higher organisms. Current Opinion in Biotechnology. [Link]

  • Shimadzu. (2016). C146-E312 Technical Report: 13C-Metabolic Flux Analysis of Central Carbon Metabolism Using GC-MS. Shimadzu. [Link]

  • Shen, T., et al. (2021). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience. [Link]

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A Senior Application Scientist's Guide to Benchmarking D-Glucose-2,3,4,5,6-¹³C₅ in Metabolic Research

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise measurement of metabolic fluxes is paramount to understanding cellular physiology and identifying novel therapeutic targets. Stable isotope tracers are indispensable tools in this pursuit, and the choice of tracer is a critical experimental design parameter that directly impacts the quality and resolution of the data obtained. This guide provides an in-depth technical comparison of D-Glucose-2,3,4,5,6-¹³C₅ against other commonly used stable isotope tracers in the context of ¹³C-Metabolic Flux Analysis (¹³C-MFA).

The narrative that follows is grounded in the principles of scientific integrity, drawing upon established methodologies and experimental data to explain the rationale behind tracer selection for specific metabolic pathways. Every protocol described is designed to be a self-validating system, ensuring the generation of robust and reproducible data.

The Central Role of Isotope Tracers in Unraveling Metabolic Networks

Stable isotope tracing is a powerful technique used to track the fate of atoms through metabolic pathways.[1] By introducing a substrate labeled with a heavy isotope, such as ¹³C, into a biological system, researchers can follow its incorporation into downstream metabolites.[2] Analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are then used to measure the mass isotopomer distributions (MIDs) of these metabolites.[3] This information, when integrated with a stoichiometric model of cellular metabolism, allows for the precise quantification of intracellular reaction rates, or fluxes.[4]

The selection of the ¹³C-labeled glucose tracer is a critical step that dictates the precision with which specific fluxes can be determined.[5] Different labeling patterns on the glucose molecule will result in distinct labeling patterns in downstream metabolites, providing unique constraints for flux estimation.

D-Glucose-2,3,4,5,6-¹³C₅: A Specialized Tool for Probing the Pentose Phosphate Pathway

D-Glucose-2,3,4,5,6-¹³C₅ is a strategically labeled glucose tracer where the carbon at the C1 position is unlabeled, while carbons C2 through C6 are labeled with ¹³C. This specific labeling pattern makes it an exceptionally powerful tool for elucidating the flux through the oxidative Pentose Phosphate Pathway (oxPPP).

The rationale lies in the first committed step of the oxPPP, the dehydrogenation of glucose-6-phosphate to 6-phosphoglucono-δ-lactone, which is accompanied by the release of the C1 carbon of glucose as CO₂. When using D-Glucose-2,3,4,5,6-¹³C₅, this decarboxylation step removes the only unlabeled carbon, resulting in a fully ¹³C-labeled 5-carbon sugar, ribulose-5-phosphate. This clear distinction in labeling provides a strong and direct measure of the flux into the oxPPP.[6]

In contrast, tracers like uniformly labeled [U-¹³C₆]glucose do not offer the same level of resolution for the oxPPP because the loss of one ¹³C atom from a fully labeled molecule is more difficult to precisely quantify against a background of fully labeled downstream metabolites.

Comparative Performance of D-Glucose-2,3,4,5,6-¹³C₅ and Other Common Tracers

The optimal tracer for a ¹³C-MFA study is dependent on the specific metabolic pathways of interest. While D-Glucose-2,3,4,5,6-¹³C₅ excels in resolving the oxPPP, other tracers may be more suitable for interrogating glycolysis or the Tricarboxylic Acid (TCA) cycle. The following table summarizes the performance of D-Glucose-2,3,4,5,6-¹³C₅ in comparison to other widely used ¹³C-glucose tracers.

TracerPrimary ApplicationAdvantagesLimitations
D-Glucose-2,3,4,5,6-¹³C₅ Oxidative Pentose Phosphate Pathway (oxPPP) FluxProvides high precision for oxPPP flux by isolating the decarboxylation event.[6]Less informative for early steps of glycolysis compared to other tracers.
[U-¹³C₆]Glucose General Central Carbon Metabolism, TCA CycleLabels all downstream metabolites, providing a global view of carbon metabolism. Particularly useful for TCA cycle analysis.[5]Can lead to complex labeling patterns that may be difficult to deconvolute for specific pathways like the oxPPP.
[1,2-¹³C₂]Glucose Glycolysis and Pentose Phosphate PathwayGenerates distinct labeling patterns in lactate and other downstream metabolites, allowing for the deconvolution of glycolytic and PPP fluxes.[5][7]May not be optimal for TCA cycle analysis due to the loss of the C1 label in the pyruvate dehydrogenase complex.
[1,6-¹³C₂]Glucose Glycolysis and TCA CycleThe C1 and C6 labels enter different parts of the TCA cycle, providing valuable constraints on cycle fluxes.[8]Less informative for the non-oxidative phase of the PPP.

Experimental Design and Protocols: A Self-Validating System

To ensure the scientific rigor of a ¹³C-MFA study, it is crucial to follow a well-defined and validated experimental protocol. The following section outlines a comprehensive, step-by-step methodology for a typical ¹³C-MFA experiment in mammalian cells, designed to produce high-quality, reproducible data.

Experimental Workflow for ¹³C-Metabolic Flux Analysis

G cluster_0 Pre-Culture cluster_1 Labeling Phase cluster_2 Sample Collection & Processing cluster_3 Analysis cluster_4 Data Interpretation A Seed cells in standard growth medium B Switch to medium containing ¹³C-tracer A->B Day 0 C Incubate to achieve isotopic steady state B->C Day 1 D Quench metabolism rapidly C->D Day 3 F Collect extracellular medium E Extract intracellular metabolites D->E G GC-MS analysis of metabolite extracts E->G H Analysis of extracellular fluxes F->H I Determine Mass Isotopomer Distributions (MIDs) G->I J ¹³C-Metabolic Flux Analysis (MFA) H->J I->J K Statistical Validation J->K

Caption: A generalized workflow for a ¹³C-Metabolic Flux Analysis experiment.

Detailed Step-by-Step Protocol for ¹³C-MFA in Mammalian Cells

1. Cell Culture and Isotopic Labeling:

  • Objective: To achieve a metabolic and isotopic steady state where the labeling of intracellular metabolites is constant over time.

  • Procedure:

    • Seed mammalian cells (e.g., CHO, HEK293, or a specific cancer cell line) in a chemically defined growth medium and culture under standard conditions (e.g., 37°C, 5% CO₂).

    • When cells reach the mid-exponential growth phase, aspirate the standard medium and replace it with a pre-warmed labeling medium. This medium should have the same composition as the standard medium but with unlabeled glucose replaced by the desired ¹³C-labeled glucose tracer (e.g., a mixture of 50% D-Glucose-2,3,4,5,6-¹³C₅ and 50% unlabeled glucose).

    • Incubate the cells in the labeling medium for a sufficient duration to reach isotopic steady state. This time should be determined empirically for the specific cell line and growth conditions but is typically between 18 and 24 hours.[6] To validate the steady state, it is recommended to collect samples at two different time points (e.g., 18h and 24h) and confirm that the mass isotopomer distributions of key metabolites are not significantly different.

2. Rapid Quenching and Metabolite Extraction:

  • Objective: To instantly halt all enzymatic activity to preserve the in vivo metabolic state of the cells.

  • Procedure:

    • Aspirate the labeling medium from the culture dish.

    • Immediately wash the cells with ice-cold saline to remove any remaining extracellular tracer.

    • Instantly quench metabolism by adding a cold quenching/extraction solvent, typically a mixture of methanol, acetonitrile, and water (e.g., 50:30:20 v/v/v) at -20°C.

    • Scrape the cells in the quenching solvent and transfer the cell suspension to a microcentrifuge tube.

    • Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet cell debris.

    • Transfer the supernatant containing the intracellular metabolites to a new tube for subsequent analysis.

3. GC-MS Analysis of Mass Isotopomer Distributions:

  • Objective: To separate and quantify the different mass isotopomers of key intracellular metabolites.

  • Procedure:

    • Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

    • Derivatize the dried metabolites to increase their volatility for GC-MS analysis. A common derivatization agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

    • Analyze the derivatized samples using a GC-MS system. The gas chromatograph separates the individual metabolites, and the mass spectrometer detects the mass-to-charge ratio of the fragments, allowing for the determination of the mass isotopomer distribution for each metabolite.[2]

4. Quantification of Extracellular Fluxes:

  • Objective: To measure the rates of substrate consumption and product secretion, which serve as essential constraints for the metabolic model.

  • Procedure:

    • Collect aliquots of the spent labeling medium at the beginning and end of the labeling period.

    • Analyze the concentrations of glucose, lactate, and key amino acids in the medium using a biochemical analyzer or HPLC.

    • Determine the cell number and growth rate.

    • Calculate the specific uptake and secretion rates (e.g., in nmol/10⁶ cells/h).

Visualizing the Metabolic Fate of D-Glucose-2,3,4,5,6-¹³C₅

The following diagram illustrates the flow of the ¹³C labels from D-Glucose-2,3,4,5,6-¹³C₅ through glycolysis and the pentose phosphate pathway. This visualization is crucial for understanding how the specific labeling pattern of this tracer provides unique information about the oxPPP flux.

G cluster_0 Glycolysis cluster_1 Oxidative PPP cluster_2 Non-Oxidative PPP Glucose-6-P (C1, ¹³C2-6) Glucose-6-P (C1, ¹³C2-6) Fructose-6-P (C1, ¹³C2-6) Fructose-6-P (C1, ¹³C2-6) Glucose-6-P (C1, ¹³C2-6)->Fructose-6-P (C1, ¹³C2-6) Ribulose-5-P (¹³C1-5) Ribulose-5-P (¹³C1-5) Glucose-6-P (C1, ¹³C2-6)->Ribulose-5-P (¹³C1-5) Fructose-1,6-BP (C1, ¹³C2-6) Fructose-1,6-BP (C1, ¹³C2-6) Fructose-6-P (C1, ¹³C2-6)->Fructose-1,6-BP (C1, ¹³C2-6) DHAP (¹³C1-3) DHAP (¹³C1-3) Fructose-1,6-BP (C1, ¹³C2-6)->DHAP (¹³C1-3) G3P (C1, ¹³C2-3) G3P (C1, ¹³C2-3) Fructose-1,6-BP (C1, ¹³C2-6)->G3P (C1, ¹³C2-3) G3P (¹³C1-3) G3P (¹³C1-3) DHAP (¹³C1-3)->G3P (¹³C1-3) Pyruvate (C1, ¹³C2-3) Pyruvate (C1, ¹³C2-3) G3P (C1, ¹³C2-3)->Pyruvate (C1, ¹³C2-3) Pyruvate (¹³C1-3) Pyruvate (¹³C1-3) G3P (¹³C1-3)->Pyruvate (¹³C1-3) Ribose-5-P (¹³C1-5) Ribose-5-P (¹³C1-5) Ribulose-5-P (¹³C1-5)->Ribose-5-P (¹³C1-5) Sedoheptulose-7-P (¹³C1-7) Sedoheptulose-7-P (¹³C1-7) Ribose-5-P (¹³C1-5)->Sedoheptulose-7-P (¹³C1-7) Xylulose-5-P (¹³C1-5) Xylulose-5-P (¹³C1-5) Ribose-5-P (¹³C1-5)->Xylulose-5-P (¹³C1-5) Fructose-6-P (¹³C1-6) Fructose-6-P (¹³C1-6) Sedoheptulose-7-P (¹³C1-7)->Fructose-6-P (¹³C1-6) Erythrose-4-P (¹³C1-4) Erythrose-4-P (¹³C1-4) Sedoheptulose-7-P (¹³C1-7)->Erythrose-4-P (¹³C1-4) Erythrose-4-P (¹³C1-4)->Fructose-6-P (¹³C1-6) Xylulose-5-P (¹³C1-5)->G3P (¹³C1-3) Xylulose-5-P (¹³C1-5)->Fructose-6-P (¹³C1-6) D-Glucose-2,3,4,5,6-¹³C₅ D-Glucose-2,3,4,5,6-¹³C₅ D-Glucose-2,3,4,5,6-¹³C₅->Glucose-6-P (C1, ¹³C2-6)

Caption: Metabolic fate of D-Glucose-2,3,4,5,6-¹³C₅ in central carbon metabolism.

Conclusion: Selecting the Right Tool for the Job

The choice of a stable isotope tracer is a pivotal decision in the design of a metabolic flux analysis study. D-Glucose-2,3,4,5,6-¹³C₅ has been demonstrated to be a superior tracer for the precise quantification of flux through the oxidative pentose phosphate pathway.[6] However, for a comprehensive analysis of central carbon metabolism, it is often advantageous to use a combination of tracers in parallel experiments. For example, coupling a D-Glucose-2,3,4,5,6-¹³C₅ experiment with one using [U-¹³C₆]glucose or [1,2-¹³C₂]glucose can provide high-resolution flux estimates across glycolysis, the PPP, and the TCA cycle.

By understanding the unique advantages and limitations of each tracer and by adhering to rigorous, self-validating experimental protocols, researchers can harness the full power of ¹³C-MFA to gain unprecedented insights into the intricate workings of cellular metabolism. This knowledge is fundamental for advancing our understanding of disease and for the development of next-generation therapeutics.

References

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  • Walther, J. L., Metallo, C. M., Zhang, J., & Stephanopoulos, G. (2012). Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic engineering, 14(2), 162-171. [Link]

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  • Lee, W. N., et al. (1998). Mass isotopomer study of the nonoxidative pathways of the pentose cycle with [1,2-13C2] glucose. American Journal of Physiology-Endocrinology and Metabolism, 274(5), E843-E851. [Link]

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A Senior Application Scientist's Guide to Positional Isotopomer Analysis: Evaluating the Accuracy of [2,3,4,5,6-¹³C₅]Glucose

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of metabolic research, understanding the dynamic flow of molecules through complex biochemical networks is paramount. ¹³C Metabolic Flux Analysis (MFA) stands as a cornerstone technique, offering a quantitative window into cellular metabolism. The choice of isotopic tracer is a critical determinant of the precision and accuracy of these analyses. This guide provides an in-depth, objective comparison of [2,3,4,5,6-¹³C₅]glucose as a tracer for positional isotopomer analysis, contrasting its performance with other commonly used alternatives and providing the supporting experimental rationale.

The Central Role of Positional Isotopomers in Unraveling Metabolic Pathways

Metabolic pathways are not linear highways; they are interconnected networks with branching points, cycles, and reversible reactions. To truly understand metabolic phenotypes, we need to go beyond simply identifying which pathways are active and quantify the rates (fluxes) of these reactions.[1] This is where stable isotope tracers, particularly ¹³C-labeled glucose, become indispensable.

When cells are cultured in the presence of a ¹³C-labeled substrate, the ¹³C atoms are incorporated into downstream metabolites. The specific pattern of ¹³C labeling in these metabolites, known as positional isotopomers, carries a wealth of information about the routes taken by the carbon backbone of the tracer.[2] By analyzing the distribution of these isotopomers using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, we can deconvolve the contributions of different pathways to the production of a given metabolite.

[2,3,4,5,6-¹³C₅]Glucose: A Strategically Designed Tracer for High-Resolution Flux Analysis

[2,3,4,5,6-¹³C₅]glucose is a specifically labeled glucose molecule where five of the six carbon atoms are the heavy isotope ¹³C. The strategic placement of these labels offers distinct advantages for resolving specific and often challenging-to-measure metabolic fluxes.

Key Advantages:
  • Enhanced Resolution of the Pentose Phosphate Pathway (PPP): The oxidative arm of the PPP involves the decarboxylation of glucose-6-phosphate at the C1 position. By leaving the C1 position unlabeled, [2,3,4,5,6-¹³C₅]glucose provides a clear distinction between glycolysis and the oxidative PPP. Glucose molecules entering glycolysis will retain all five labels in downstream triose phosphates, while those entering the oxidative PPP will lose the unlabeled C1 carbon, resulting in a distinct labeling pattern in the resulting pentose phosphates and their derivatives. Research has identified [2,3,4,5,6-¹³C₅]glucose as an optimal tracer for elucidating the oxidative PPP flux in mammalian cells.[3]

  • Probing Anaplerotic and Cataplerotic Fluxes: The extensive labeling of the glucose backbone allows for robust tracking of carbon transitions into and out of the tricarboxylic acid (TCA) cycle. This is crucial for accurately quantifying anaplerotic reactions (which replenish TCA cycle intermediates) and cataplerotic reactions (which draw intermediates from the cycle for biosynthetic purposes).

Comparative Analysis of ¹³C-Labeled Glucose Tracers

The choice of tracer is not a one-size-fits-all decision. The optimal tracer depends on the specific metabolic pathways of interest. Here, we compare [2,3,4,5,6-¹³C₅]glucose with other commonly employed tracers.

TracerPrimary ApplicationsAdvantagesLimitations
[2,3,4,5,6-¹³C₅]Glucose Oxidative Pentose Phosphate Pathway, Anaplerosis/CataplerosisHigh resolution of PPP flux due to unlabeled C1. Extensive labeling provides robust tracking of carbon transitions.May be less informative for pathways where the C1 carbon is of primary interest.
[1,2-¹³C₂]Glucose Pentose Phosphate Pathway, GlycolysisWidely used and well-validated for resolving the relative fluxes of glycolysis and the PPP.[1][4]The limited number of labels can make it challenging to trace carbon deep into interconnected pathways.
[U-¹³C₆]Glucose General metabolic screening, TCA cycle analysisProvides labeling in all downstream metabolites, offering a broad overview of glucose metabolism.The uniform labeling can sometimes complicate the deconvolution of fluxes through parallel or cyclical pathways.
[1-¹³C]Glucose Glycolysis, Pentose Phosphate PathwaySimple and cost-effective for basic pathway analysis.The single label provides limited information for complex network analysis.

Analytical Methodologies for Positional Isotopomer Analysis

The accuracy of positional isotopomer analysis hinges on the analytical technique employed. The two primary methods are mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS)

MS, particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is a highly sensitive technique for detecting mass isotopomer distributions (MIDs).[5][6] By analyzing the fragmentation patterns of metabolites, it is possible to infer positional labeling information.

  • Strengths: High sensitivity, allowing for the analysis of low-abundance metabolites. High throughput capabilities.

  • Weaknesses: Positional information is often inferred from fragmentation, which can be complex and may not always provide unambiguous positional resolution. Tandem mass spectrometry (MS/MS) can provide more detailed positional information but requires specialized instrumentation and expertise.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a non-destructive method for directly observing the position of ¹³C labels within a molecule. ¹³C-NMR can distinguish between different positional isotopomers based on their unique chemical shifts and spin-spin couplings.[8][9]

  • Strengths: Provides direct and unambiguous positional information.

  • Weaknesses: Lower sensitivity compared to MS, requiring larger sample amounts. Longer acquisition times.

Experimental Workflow: A Step-by-Step Guide

The following protocol outlines a typical workflow for positional isotopomer analysis using [2,3,4,5,6-¹³C₅]glucose.

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis & Data Interpretation A 1. Cell Seeding & Growth B 2. Switch to Labeling Medium (containing [2,3,4,5,6-¹³C₅]glucose) A->B C 3. Incubation to Isotopic Steady State B->C D 4. Quenching Metabolism C->D E 5. Metabolite Extraction D->E F 6. Sample Derivatization (for GC-MS) E->F G 7. Instrumental Analysis (GC-MS or NMR) F->G H 8. Data Correction for Natural Abundance G->H I 9. Metabolic Flux Analysis (MFA) Modeling H->I

Caption: Experimental workflow for positional isotopomer analysis.

1. Cell Culture and Labeling:

  • Culture cells of interest to the desired confluency.
  • Replace the standard culture medium with a medium containing [2,3,4,5,6-¹³C₅]glucose as the sole glucose source.
  • Incubate the cells for a sufficient period to achieve isotopic steady state, where the labeling of intracellular metabolites is stable.[10] This time should be determined empirically for each cell line and experimental condition.

2. Sample Preparation:

  • Rapidly quench metabolic activity to prevent further enzymatic reactions. This is typically achieved by flash-freezing the cells in liquid nitrogen or using cold quenching solutions.
  • Extract intracellular metabolites using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).
  • For GC-MS analysis, derivatize the extracted metabolites to increase their volatility and improve chromatographic separation.

3. Instrumental Analysis and Data Interpretation:

  • Analyze the prepared samples using either GC-MS or NMR spectroscopy to determine the mass isotopomer distributions or positional isotopomer enrichments of key metabolites.
  • Correct the raw data for the natural abundance of ¹³C and other stable isotopes.[2] This is a critical step to ensure accurate flux calculations.
  • Utilize computational modeling software to fit the corrected labeling data to a metabolic network model and estimate intracellular fluxes.

Visualizing Metabolic Fates: A Simplified Pathway Diagram

The following diagram illustrates how the labeling pattern from [2,3,4,5,6-¹³C₅]glucose can differentiate between glycolysis and the oxidative pentose phosphate pathway.

metabolic_pathway cluster_legend Legend Glucose Glucose (○●●●●●) G6P G6P (○●●●●●) Glucose->G6P F6P F6P (○●●●●●) G6P->F6P Glycolysis Ru5P Ru5P (●●●●●) G6P->Ru5P Oxidative PPP CO2 CO₂ (○) G6P->CO2 TrioseP Triose-P (●●●) F6P->TrioseP Pyruvate Pyruvate (●●●) TrioseP->Pyruvate Ru5P->F6P Ru5P->TrioseP CO2->Ru5P L1 ○ Unlabeled Carbon (¹²C) L2 ● Labeled Carbon (¹³C)

Caption: Differential labeling from [2,3,4,5,6-¹³C₅]glucose.

Conclusion: Making an Informed Tracer Choice

The accuracy of positional isotopomer analysis is not solely dependent on the analytical instrumentation but is fundamentally linked to the strategic choice of the isotopic tracer.[11] [2,3,4,5,6-¹³C₅]glucose offers a powerful tool for high-resolution analysis of specific and critical metabolic pathways, particularly the oxidative pentose phosphate pathway. However, as with any experimental design, the selection of this tracer should be driven by the specific biological questions being addressed. For a broad, initial metabolic screen, a uniformly labeled tracer like [U-¹³C₆]glucose might be more appropriate. For focused studies on the interplay between glycolysis and the PPP, [1,2-¹³C₂]glucose remains a robust and well-validated option. By carefully considering the strengths and limitations of each tracer in the context of the metabolic network under investigation, researchers can maximize the accuracy and informational content of their metabolic flux analysis experiments.

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